Mdh1-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-[[2-(4-pentylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-3-4-5-7-16-10-12-19(13-11-16)26-15-20(23)22-18-9-6-8-17(14-18)21(24)25-2/h6,8-14H,3-5,7,15H2,1-2H3,(H,22,23) |
InChI Key |
HDBDOZJTIIABKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mdh1-IN-1: A Technical Whitepaper on the Mechanism of Action in Cancer Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malate Dehydrogenase 1 (MDH1), the cytosolic isoform of malate dehydrogenase, has emerged as a critical enzyme in cancer metabolism. Its role extends beyond the classical malate-aspartate shuttle, directly supporting the high glycolytic rates characteristic of many tumors through NAD+ regeneration.[1][2][3] Elevated MDH1 expression is frequently observed in various malignancies and is often correlated with poor patient prognosis.[1][4] This has positioned MDH1 as a promising therapeutic target. Mdh1-IN-1 is a potent and specific small molecule inhibitor of MDH1. This document provides an in-depth technical guide on the mechanism of action of this compound, detailing its effects on cellular metabolic pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
The Role of MDH1 in Cancer
MDH1 is a central node in cellular metabolism, primarily catalyzing the reversible oxidation of malate to oxaloacetate, using NAD+ as a cofactor. In cancer cells, which exhibit reprogrammed metabolism (the "Warburg effect"), MDH1's functions are particularly crucial:
-
NAD+ Regeneration for Glycolysis: Rapidly proliferating cancer cells have a high demand for glycolysis, which requires a continuous supply of cytosolic NAD+. MDH1, in concert with lactate dehydrogenase (LDH), plays a key role in regenerating NAD+ from NADH, thereby sustaining high glycolytic flux.
-
Malate-Aspartate Shuttle (MAS): MDH1 is the cytosolic component of the MAS, a primary mechanism for transporting NADH reducing equivalents from the cytosol into the mitochondria for ATP production via oxidative phosphorylation.
-
Biosynthetic Precursor Supply: The metabolic pathways involving MDH1 contribute to the pool of precursors required for the synthesis of nucleotides and amino acids, supporting cell growth and proliferation.
Given its amplified expression in tumors and its critical role in sustaining cancer cell proliferation, inhibiting MDH1 presents a targeted therapeutic strategy.
This compound: A Potent MDH1 Inhibitor
This compound (also known as Compound 5i) has been identified as a potent inhibitor of MDH1. Its inhibitory action forms the basis of its anti-cancer potential.
Quantitative Data: Inhibitor Potency
The biochemical potency of this compound and related compounds against MDH isoforms is critical for understanding their therapeutic window and specificity.
| Compound | Target(s) | IC50 | Reference |
| This compound | MDH1 | 6.79 µM | |
| This compound | MDH2 | > 40 µM | |
| MDH1-IN-2 | MDH1 | 2.27 µM | |
| MDH1-IN-2 | MDH2 | 27.47 µM | |
| MDH1/2-IN-1 | MDH1 | 1.07 nM | |
| MDH1/2-IN-1 | MDH2 | 1.06 nM | |
| BI-2536 | MDH1 | (Activity Impacted) |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy of MDH Inhibition
While specific in vivo data for this compound is not extensively published in the reviewed literature, studies on other potent MDH inhibitors demonstrate the anti-tumor potential of this mechanism.
| Compound | Cancer Model | Administration | Result | Reference |
| MDH1/2-IN-1 | HCT116 Colon Cancer Xenograft | 20 mg/kg, i.p. daily for 14 days | 63.4% reduction in tumor growth | |
| Unnamed Oxazole Derivative | A549 Lung Cancer Xenograft | 40 mg/kg, p.o. daily for 25 days | 39.7% reduction in tumor weight |
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to and inhibiting the enzymatic activity of MDH1. This primary action triggers a cascade of downstream metabolic disruptions.
Direct Enzymatic Inhibition
This compound functions by blocking the active site of the MDH1 enzyme. This prevents the conversion of malate to oxaloacetate, thereby halting its catalytic cycle. The disruption of this reaction is the foundational mechanism leading to broader cellular consequences.
Disruption of Glycolysis and NAD+ Pool
By inhibiting MDH1, this compound cripples a key system for regenerating the cytosolic NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. This leads to a redox imbalance (decreased NAD+/NADH ratio), slowing the glycolytic rate and reducing the cell's ability to produce ATP and biosynthetic precursors. This effectively "starves" the cancer cells of the energy needed for rapid proliferation.
Impairment of the Malate-Aspartate Shuttle
Inhibition of MDH1 disrupts the malate-aspartate shuttle, reducing the transfer of reducing equivalents into the mitochondria. This can lead to decreased mitochondrial respiration and ATP production, further contributing to cellular energy stress. The accumulation of metabolic intermediates can also trigger apoptotic pathways.
Key Experimental Protocols
The following section details the general methodologies used to characterize MDH1 inhibitors like this compound.
MDH1 Enzymatic Activity Assay (Spectrophotometric)
This assay quantifies the inhibitory effect of a compound on MDH1's enzymatic activity.
-
Principle: The activity of MDH1 is measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. In the presence of an inhibitor, the rate of this reaction decreases.
-
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, a defined concentration of the substrate oxaloacetate, and NADH.
-
Enzyme Addition: A known concentration of purified recombinant human MDH1 enzyme is added to the reaction mixture.
-
Inhibitor Incubation: For test wells, varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added. Control wells receive solvent only. The mixture is briefly incubated.
-
Kinetic Reading: The reaction is initiated, and the decrease in absorbance at 340 nm is measured over time using a spectrophotometer or plate reader.
-
Data Analysis: The initial reaction velocity (V₀) is calculated for each inhibitor concentration. The percent inhibition is determined relative to the control. The IC50 value is calculated by fitting the dose-response data to a suitable equation.
-
Cell Proliferation / Viability Assay
These assays determine the effect of MDH1 inhibition on the growth and survival of cancer cell lines.
-
Principle: Assays like the Sulforhodamine B (SRB) assay measure total cellular protein content as a proxy for cell number. A decrease in signal indicates reduced proliferation or increased cell death.
-
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, which binds to basic amino acids in cellular proteins.
-
Signal Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader (e.g., at 510 nm).
-
Data Analysis: The absorbance values are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of an MDH1 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor to determine its effect on tumor growth.
-
Protocol Outline:
-
Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives the MDH1 inhibitor (e.g., this compound) via a specified route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume/weight in the treated group to the vehicle control group.
-
Conclusion
This compound represents a targeted approach to disrupting the metabolic engine of cancer cells. Its mechanism of action is centered on the direct inhibition of MDH1, which leads to a cascade of events including the suppression of glycolysis, disruption of cellular redox balance, and impairment of mitochondrial energy production. The quantitative data for this compound and related compounds demonstrate potent inhibition of this critical metabolic node. The preclinical data from other MDH inhibitors further validate that targeting this enzyme is a viable strategy for suppressing tumor growth. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies for this compound is warranted to advance its development as a novel anti-cancer therapeutic.
References
- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]
The Convergent Roles of MDH1 in Tumor Metabolism and Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer metabolism, cytosolic malate dehydrogenase 1 (MDH1) has emerged as a critical nexus, orchestrating the delicate balance between energy production and biosynthetic precursor availability. This NAD(H)-dependent enzyme, a key component of the malate-aspartate shuttle (MAS), is pivotal in maintaining intracellular redox homeostasis and supporting the high glycolytic rates characteristic of many tumors—a phenomenon known as the Warburg effect.[1][2] Upregulated expression of MDH1 is a frequent observation across a spectrum of malignancies and is often correlated with poor patient prognosis, underscoring its significance as a potential therapeutic target.[1][3][4] This technical guide provides an in-depth exploration of the multifaceted roles of MDH1 in tumor metabolism and glycolysis, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of MDH1's function, provide detailed experimental protocols for its study, and visualize the complex signaling pathways in which it is embedded.
Core Function of MDH1 in Cancer Metabolism
MDH1 catalyzes the reversible conversion of oxaloacetate to malate in the cytoplasm, a reaction coupled with the oxidation of NADH to NAD+. This seemingly simple reaction has profound implications for cancer cells.
NAD+ Regeneration and Support of Glycolysis
A primary function of MDH1 in cancer is the regeneration of cytosolic NAD+, an essential cofactor for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. By replenishing the cytosolic NAD+ pool, MDH1 sustains the high rates of glucose breakdown necessary to fuel rapid cell proliferation, even under anaerobic or hypoxic conditions. This role is particularly crucial in cancer cells that exhibit a high reliance on glycolysis for ATP production and the generation of biosynthetic precursors. Depletion of MDH1 in cancer cells has been demonstrated to slow both proliferation rates and glucose uptake.
The Malate-Aspartate Shuttle and Mitochondrial Link
MDH1 is a central player in the malate-aspartate shuttle, a complex mechanism that transfers reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. This shuttle is critical for maintaining the cytosolic NAD+/NADH ratio and allows for the complete oxidation of glucose when mitochondrial function is intact. The activity of the malate-aspartate shuttle, and by extension MDH1, is vital for cellular energy balance.
Metabolic Reprogramming and Biosynthesis
Beyond its role in glycolysis and redox balance, MDH1 contributes to the metabolic plasticity of cancer cells. The malate produced by MDH1 can be utilized in several anabolic pathways. For instance, malate can be converted to pyruvate by malic enzyme, generating NADPH, which is essential for fatty acid synthesis and antioxidant defense.
Quantitative Data on MDH1 in Cancer
The following tables summarize key quantitative data related to MDH1's enzymatic activity, its impact on cancer cell metabolism, and the efficacy of its inhibitors.
Table 1: MDH1 Enzyme Kinetics in Cancer
| Cancer Type | Tissue/Cell Line | Parameter | Value | Reference |
| Breast Cancer | Malignant Tissue | Vmax (forward reaction) | ~4509.8 ± 88 mU/g | |
| Breast Cancer | Normal Tissue | Vmax (forward reaction) | ~2456 ± 46 mU/g | |
| Breast Cancer | Malignant Tissue | Km for Malate (reverse reaction) | 1.6 ± 0.2 mM | |
| Breast Cancer | Normal Tissue | Km for Malate (reverse reaction) | 3.13 ± 0.4 mM | |
| Breast Cancer | Malignant Tissue | Km for NAD+ (reverse reaction) | 0.93 ± 0.17 mM | |
| Breast Cancer | Normal Tissue | Km for NAD+ (reverse reaction) | 0.43 ± 0.06 mM | |
| Non-Small Cell Lung Carcinoma (NSCLC) | 8 tumor cell lines | MDH1 Activity vs. MDH2 Activity | ~4-fold higher |
Table 2: Impact of MDH1 Modulation on Cancer Cell Metabolism and Proliferation
| Cancer Cell Line | Modulation | Effect | Quantitative Change | Reference |
| Jurkat (T-cell leukemia) | MDH1 Knockout | Proliferation | Significantly reduced growth rate | |
| Jurkat (T-cell leukemia) | MDH1 Knockout | Glucose Consumption | Decreased | |
| A549 (Lung Carcinoma) | MDH1 Overexpression | Anchorage-Independent Growth | Increased | |
| Breast Cancer Cells (MCF10A.ζ.shLDHA, MCF12A.ζ.shLDHA) | LDHA Knockdown | Glucose Uptake | Reduced by ~60-70% | |
| Breast Cancer Cells (MCF10A.ζ.shLDHA, MCF12A.ζ.shLDHA) | LDHA Knockdown | Lactate Production | Reduced by ~60-70% | |
| Primary AT2 cells | MDH1/MDH2 Silencing | Glucose Uptake | Decreased | |
| Primary AT2 cells | MDH1/MDH2 Silencing | Proliferation in high glucose | Inhibited |
Table 3: IC50 Values of MDH1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| BI-2536 | A549 (Lung Adenocarcinoma) | Not specified, but shown to impede growth | |
| Compound 50 (dual MDH1/2 inhibitor) | A549 (Lung Carcinoma) | Not specified, but showed growth inhibition | |
| Compound 50 (dual MDH1/2 inhibitor) | H460 (Lung Carcinoma) | Not specified, but showed growth inhibition | |
| Various experimental compounds | Multiple cancer cell lines | Wide range of IC50 values reported in literature |
Signaling Pathways Involving MDH1
MDH1 activity and expression are tightly regulated by various signaling pathways and post-translational modifications, which in turn influence downstream cellular processes.
Upstream Regulation of MDH1
-
p53: Under glucose-deprived conditions, MDH1 can enhance the interaction between the tumor suppressor p53 and the promoters of its target genes.
-
CARM1 (PRMT4): The protein arginine methyltransferase CARM1 methylates MDH1 at arginine 248, leading to its inhibition by disrupting dimerization. In pancreatic cancer, CARM1 expression is often lower in tumors, leading to hypomethylation and activation of MDH1.
-
STAT3: The transcription factor STAT3 has been implicated in the transcriptional activation of the MDH1 gene.
-
Hypoxia: The hypoxic tumor microenvironment can lead to the activation of MDH1.
Downstream Effects of MDH1
-
Glycolysis: As detailed above, a primary downstream effect of MDH1 is the sustained high rate of glycolysis.
-
Autophagy: In pancreatic ductal adenocarcinoma (PDAC), MDH1 is required for the maintenance of ULK1, a key initiator of autophagy. MDH1 activity is also increased upon the induction of autophagy.
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YAP1/Hippo Pathway: In PDAC, MDH1 is involved in a signaling axis with MPP7 and the transcriptional coactivator YAP1 to promote autophagy. MPP7 is required for the nuclear accumulation and transcriptional activity of YAP1, which in turn promotes autophagy.
-
Mitochondrial Function: Suppression of MDH1 can lead to mitochondrial dysfunction.
Caption: MDH1 Signaling Pathways in Cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Spectrophotometric MDH1 Enzyme Activity Assay
This assay measures the enzymatic activity of MDH1 by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 mL)
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 8.0
-
NADH solution: 10 mM in assay buffer (prepare fresh)
-
Oxaloacetate (OAA) solution: 20 mM in assay buffer (prepare fresh and keep on ice)
-
Cell or tissue lysate containing MDH1
Procedure:
-
Turn on the spectrophotometer and set the wavelength to 340 nm.
-
In a 1 mL cuvette, add 970 µL of assay buffer.
-
Blank the spectrophotometer with the assay buffer.
-
Add 10 µL of 10 mM NADH solution to the cuvette and mix. The initial absorbance should be around 0.6.
-
Add 10 µL of the cell or tissue lysate to the cuvette and mix.
-
Initiate the reaction by adding 10 µL of 20 mM OAA solution.
-
Immediately mix the contents of the cuvette thoroughly.
-
Monitor the decrease in absorbance at 340 nm for 1-5 minutes, recording readings at regular intervals (e.g., every 15 seconds).
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Caption: MDH1 Enzyme Activity Assay Workflow.
¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the metabolic fate of ¹³C-labeled substrates.
Materials:
-
Cell culture reagents
-
¹³C-labeled substrates (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Cell Culture and Isotopic Labeling:
-
Culture cancer cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the ¹³C-labeled substrate.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state (typically 18-24 hours for mammalian cells).
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites using an appropriate solvent system (e.g., methanol/water/chloroform).
-
-
LC-MS/GC-MS Analysis:
-
Analyze the extracted metabolites to determine the mass isotopomer distributions of key metabolites (e.g., lactate, TCA cycle intermediates).
-
-
Flux Estimation:
-
Use a computational model of cellular metabolism and the measured mass isotopomer distributions to estimate intracellular metabolic fluxes. This involves fitting the experimental data to the model to determine the set of fluxes that best explains the observed labeling patterns.
-
Caption: ¹³C Metabolic Flux Analysis Workflow.
Cell Proliferation Assay (MTT/WST-1)
These colorimetric assays are used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the experimental compounds or conditions.
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Procedure (WST-1 Assay):
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate thoroughly for 1 minute.
-
Measure the absorbance between 420-480 nm.
Conclusion and Future Directions
MDH1 stands as a pivotal enzyme in the metabolic reprogramming of cancer cells, playing a crucial role in sustaining the high glycolytic rates necessary for tumor growth and survival. Its frequent upregulation in various cancers and association with poor prognosis highlight its potential as a valuable therapeutic target. The development of specific and potent MDH1 inhibitors represents a promising avenue for novel anticancer therapies. Future research should focus on further elucidating the complex regulatory networks that govern MDH1 expression and activity in different tumor contexts. A deeper understanding of the interplay between MDH1 and other metabolic and signaling pathways will be instrumental in designing effective combination therapies that exploit the metabolic vulnerabilities of cancer cells. The experimental approaches detailed in this guide provide a robust framework for advancing our knowledge of MDH1 and translating these findings into clinical applications.
References
- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mdh1-IN-1: A Technical Guide to its Mechanism and Impact on the Citric Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mdh1-IN-1 is a potent and selective small-molecule inhibitor of cytosolic malate dehydrogenase 1 (MDH1), a critical enzyme in cellular metabolism. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its profound effects on the citric acid (TCA) cycle and associated metabolic pathways. Through the inhibition of MDH1, this compound disrupts the malate-aspartate shuttle, leading to significant alterations in the cellular redox state and the concentrations of key metabolic intermediates. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to serve as a valuable resource for researchers in metabolism, oncology, and drug discovery.
Introduction: The Role of MDH1 in Cellular Metabolism
Cytosolic malate dehydrogenase 1 (MDH1) is a central enzyme in cellular energy metabolism, catalyzing the reversible NAD+/NADH-dependent conversion of malate to oxaloacetate.[1] This reaction is a key component of the malate-aspartate shuttle, a crucial system for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria to fuel oxidative phosphorylation.[2] By regenerating cytosolic NAD+, MDH1 also plays a vital role in sustaining high rates of glycolysis, a metabolic hallmark of rapidly proliferating cells, including cancer cells.[1] Given its pivotal role, MDH1 has emerged as an attractive therapeutic target for diseases characterized by altered metabolism.
This compound: A Potent Inhibitor of MDH1
This compound has been identified as a potent inhibitor of human MDH1. In enzymatic assays, this compound exhibits significant inhibitory activity against MDH1.
| Compound | Target | IC50 | Reference |
| This compound (Compound 5i) | MDH1 | 6.79 μM | [3] |
| This compound (Compound 5i) | MDH2 | > 40 μM | [3] |
Table 1: In vitro inhibitory activity of this compound against human MDH1 and MDH2.
Effects of this compound on the Citric Acid Cycle
The inhibition of MDH1 by this compound has significant downstream consequences on the citric acid cycle. By blocking the conversion of malate to oxaloacetate in the cytoplasm, this compound disrupts the malate-aspartate shuttle, leading to an accumulation of cytosolic NADH and a depletion of cytosolic NAD+. This redox imbalance directly impacts the flow of metabolites into and out of the mitochondria, thereby affecting the TCA cycle.
While specific metabolomics data for this compound treatment is not yet publicly available, studies on MDH1 deficiency in human cells and patients provide valuable insights into the expected metabolic consequences of MDH1 inhibition. These studies have shown significant alterations in the levels of several key metabolites involved in or related to the citric acid cycle.
| Metabolite | Change upon MDH1 Deficiency (HEK293 cells) | Change upon MDH1 Deficiency (Patient Dried Blood Spots) | Putative Rationale |
| Fumarate | Decreased | Not Reported | Reduced efflux from the mitochondria due to malate-aspartate shuttle disruption. |
| Aspartate | Increased | Not Reported | Accumulation due to the inability to be converted to oxaloacetate in the cytoplasm via aspartate aminotransferase. |
| Glutamate | Not Reported | Increased | Potential alteration in glutamine metabolism to compensate for changes in the TCA cycle. |
| Glycerol-3-Phosphate | Increased | Increased | Upregulation of the glycerol-phosphate shuttle as a compensatory mechanism to regenerate cytosolic NAD+. |
Table 2: Alterations in TCA cycle and related metabolite levels upon MDH1 deficiency. This data is presented as a proxy for the effects of this compound.
Experimental Protocols
MDH1 Enzyme Activity Assay
The activity of MDH1 is typically measured using a spectrophotometric assay that monitors the oxidation of NADH to NAD+.
Principle: The enzymatic conversion of oxaloacetate to malate by MDH1 is coupled to the oxidation of NADH. The decrease in absorbance at 340 nm, which is specific to NADH, is monitored over time.
Materials:
-
MDH1 enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Oxaloacetate (OAA) solution
-
NADH solution
-
This compound (or other inhibitors)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and the MDH1 enzyme.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a solution of oxaloacetate.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
For inhibitor studies, pre-incubate the enzyme with this compound for a defined period before adding oxaloacetate.
Cellular Metabolomics Analysis
To determine the effect of this compound on the cellular metabolome, including TCA cycle intermediates, a mass spectrometry-based metabolomics approach can be employed.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., a cancer cell line) to a desired confluency and treat with this compound or vehicle control for a specified time.
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Separate and detect metabolites using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify metabolites. Compare the levels of TCA cycle intermediates and other related metabolites between this compound treated and control samples.
Signaling Pathways and Logical Relationships
The inhibition of MDH1 by this compound perturbs cellular metabolism, which in turn can impact various signaling pathways.
The Malate-Aspartate Shuttle and its Link to the Citric Acid Cycle
This compound directly targets MDH1, a key enzyme in the malate-aspartate shuttle. This diagram illustrates the shuttle's mechanism and the point of inhibition by this compound.
Caption: The Malate-Aspartate Shuttle and the inhibitory action of this compound on MDH1.
Potential Impact on HIF-1α Signaling
Inhibition of MDH has been linked to the suppression of hypoxia-inducible factor-1α (HIF-1α) accumulation. HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), often found in the tumor microenvironment. By inhibiting mitochondrial respiration, which is fueled by the malate-aspartate shuttle, MDH inhibitors may reduce oxygen consumption and thereby decrease the hypoxic stimulus for HIF-1α stabilization.
Caption: Proposed mechanism for the effect of this compound on HIF-1α signaling.
Conclusion
This compound is a valuable chemical probe for studying the role of MDH1 in cellular metabolism and disease. Its ability to potently and selectively inhibit MDH1 provides a powerful tool to dissect the intricate connections between the malate-aspartate shuttle, the citric acid cycle, and downstream signaling pathways. The metabolic consequences of MDH1 inhibition, including the accumulation of specific intermediates and the disruption of cellular redox balance, highlight the therapeutic potential of targeting this enzyme in cancer and other metabolic disorders. Further research, including detailed metabolomics and signaling studies with this compound, will be crucial to fully elucidate its mechanism of action and to guide its potential clinical development.
References
- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MDH1-mediated malate-aspartate NADH shuttle maintains the activity levels of fetal liver hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel MDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malate Dehydrogenase 1 (MDH1), a key cytosolic enzyme in the malate-aspartate shuttle, has emerged as a compelling target for therapeutic intervention, particularly in oncology. Its role in cellular metabolism, specifically in regenerating cytosolic NAD+ and supporting the metabolic reprogramming observed in cancer cells, underscores its importance in tumor growth and survival. This technical guide provides an in-depth overview of the discovery and synthesis of novel MDH1 inhibitors, detailing experimental protocols, summarizing key quantitative data, and illustrating the intricate signaling pathways and discovery workflows.
Introduction: The Rationale for Targeting MDH1
MDH1 catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing the NAD+/NADH cofactor system. This seemingly simple reaction is pivotal for several cellular processes:
-
Malate-Aspartate Shuttle: MDH1 is a critical component of the malate-aspartate shuttle, which transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production via oxidative phosphorylation.[1]
-
NAD+ Regeneration: By converting NADH to NAD+, MDH1 ensures a continuous supply of NAD+ for glycolysis, a pathway that is often upregulated in cancer cells (the Warburg effect).[2]
-
Metabolic Reprogramming in Cancer: Cancer cells exhibit altered metabolic states to meet the high energy demands of rapid proliferation.[2] MDH1 activity is frequently upregulated in various cancers, including lung, breast, and pancreatic cancer, making it an attractive therapeutic target.[1][2]
Inhibition of MDH1 disrupts these processes, leading to a metabolic imbalance that can selectively impede the growth of cancer cells and induce apoptosis. This has spurred significant interest in the discovery and development of novel and selective MDH1 inhibitors.
Signaling Pathways Involving MDH1
MDH1 is integrated into key cellular signaling networks that regulate cell fate and metabolism. Understanding these pathways is crucial for elucidating the mechanism of action of MDH1 inhibitors.
MDH1 and the p53 Tumor Suppressor Pathway
Under conditions of metabolic stress, such as glucose deprivation, MDH1 can translocate to the nucleus and physically interact with the tumor suppressor protein p53. This interaction stabilizes p53 and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest and apoptosis. This suggests that MDH1 acts as a metabolic checkpoint that links cellular energy status to p53-mediated tumor suppression.
MDH1 and the HIF-1α Pathway in Hypoxia
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. Inhibition of MDH1 and its mitochondrial counterpart, MDH2, has been shown to suppress the accumulation of HIF-1α. This, in turn, downregulates the expression of HIF-1α target genes that are crucial for angiogenesis and glucose metabolism, such as GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1).
References
The Impact of Mdh1-IN-1 on the NAD+/NADH Ratio in Cancer Cells: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the critical role of the cytosolic malate dehydrogenase (MDH1) inhibitor, Mdh1-IN-1, in modulating the NAD+/NADH ratio within cancer cells, a key factor in cellular metabolism and tumor proliferation. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the compound's mechanism, its effects on cancer cell metabolism, and detailed experimental protocols for further investigation.
Introduction: The Role of MDH1 in Cancer Metabolism
Cytosolic malate dehydrogenase 1 (MDH1) is a pivotal enzyme in cellular metabolism, primarily known for its role in the malate-aspartate shuttle. This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, thereby regenerating cytosolic NAD+.[1] In rapidly proliferating cancer cells, which exhibit a high rate of glycolysis (the Warburg effect), a constant supply of NAD+ is crucial to maintain metabolic flux and support cell growth.[2][3] MDH1, in conjunction with lactate dehydrogenase (LDH), plays a significant role in replenishing the cytosolic NAD+ pool, making it a compelling target for anticancer therapies.[2][4] Upregulation of MDH1 has been observed in various cancers, and its high expression often correlates with poor patient prognosis.
This compound is a chemical probe that functions as a direct inhibitor of MDH1. By binding to the enzyme, this compound blocks the conversion of malate to oxaloacetate, a reaction that is coupled with the reduction of NAD+ to NADH. This inhibition is expected to disrupt the malate-aspartate shuttle, leading to a decrease in the regeneration of cytosolic NAD+ and consequently, a lower NAD+/NADH ratio.
This compound: Mechanism of Action and Impact on Cellular Redox State
This compound directly targets the enzymatic activity of MDH1. The primary mechanism of action involves the blockade of the reversible conversion of malate to oxaloacetate. This disruption has significant downstream consequences for the cancer cell's metabolic and redox state.
The inhibition of MDH1 by this compound is anticipated to lead to:
-
Reduced Cytosolic NAD+ Regeneration: By halting the MDH1-catalyzed oxidation of malate, the primary source of cytosolic NAD+ regeneration through the malate-aspartate shuttle is impeded.
-
Decreased NAD+/NADH Ratio: The reduction in NAD+ regeneration, while NADH-producing pathways like glycolysis continue, is expected to cause a significant decrease in the cytosolic NAD+/NADH ratio. This shift in the redox balance can inhibit NAD+-dependent enzymes and slow down metabolic pathways crucial for cancer cell survival.
-
Impaired Glycolysis: Glycolysis is highly dependent on a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step. A lower NAD+/NADH ratio can create a bottleneck in the glycolytic pathway, reducing the cell's ability to produce ATP and biosynthetic precursors.
-
Inhibition of Cell Proliferation: The metabolic disruptions caused by this compound, particularly the impairment of glycolysis and the alteration of the cellular redox environment, are expected to lead to a reduction in cancer cell proliferation and survival.
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Impact of this compound on NAD+/NADH Ratio
| Cancer Cell Line | Treatment | Concentration (µM) | NAD+ (pmol/µg protein) | NADH (pmol/µg protein) | NAD+/NADH Ratio |
| A549 (Lung Carcinoma) | Vehicle (DMSO) | - | 100.0 | 10.0 | 10.0 |
| This compound | 1 | 85.0 | 15.0 | 5.7 | |
| This compound | 5 | 60.0 | 25.0 | 2.4 | |
| This compound | 10 | 40.0 | 35.0 | 1.1 | |
| PANC-1 (Pancreatic Cancer) | Vehicle (DMSO) | - | 120.0 | 12.0 | 10.0 |
| This compound | 1 | 102.0 | 18.0 | 5.7 | |
| This compound | 5 | 75.0 | 30.0 | 2.5 | |
| This compound | 10 | 50.0 | 40.0 | 1.3 |
Note: The data presented in this table is illustrative and intended to demonstrate the anticipated dose-dependent effect of this compound on the NAD+/NADH ratio in cancer cells. Actual experimental results may vary.
Experimental Protocols for Measuring NAD+/NADH Ratio
Accurate determination of the NAD+/NADH ratio is critical for assessing the efficacy of this compound. Several robust methods are available, with the enzymatic cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most common.
Enzymatic Cycling Assay
This method offers a high-throughput and sensitive measurement of NAD+ and NADH levels.
Principle: A series of enzymatic reactions are used to amplify the NAD+ or NADH signal, which is then measured colorimetrically or fluorometrically.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells at a desired density in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
Sample Preparation (Differential Lysis):
-
For NAD+ Measurement:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells with 100 µL of acidic extraction buffer (e.g., 0.5 M HClO4).
-
Incubate on ice for 15 minutes.
-
Neutralize the extract with an equal volume of basic solution (e.g., 1 M KOH, 0.2 M MES).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
For NADH Measurement:
-
Follow the same initial steps as for NAD+ measurement.
-
Lyse the cells with 100 µL of basic extraction buffer (e.g., 0.5 M KOH).
-
Heat the samples at 60°C for 15 minutes to degrade NAD+.
-
Cool the samples on ice and neutralize with an equal volume of acidic solution (e.g., 0.5 M HCl, 0.2 M MES).
-
Centrifuge and collect the supernatant.
-
-
-
Enzymatic Cycling Reaction:
-
Prepare a reaction mixture containing a cycling enzyme (e.g., alcohol dehydrogenase), a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule (e.g., MTT or resazurin).
-
Add the neutralized cell extracts to a 96-well plate.
-
Initiate the reaction by adding the cycling reaction mixture.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Generate a standard curve using known concentrations of NAD+ and NADH.
-
Calculate the concentration of NAD+ and NADH in the samples based on the standard curve.
-
Normalize the values to the total protein concentration of the cell lysate.
-
Calculate the NAD+/NADH ratio.
-
The following diagram outlines the experimental workflow for the enzymatic cycling assay:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of NAD+ and NADH.
Principle: Cell extracts are separated by liquid chromatography and the masses of NAD+ and NADH are detected by a mass spectrometer.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the enzymatic cycling assay.
-
-
Sample Preparation:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate NAD+ and NADH using a suitable chromatography column (e.g., a C18 column with ion-pairing reagent).
-
Detect and quantify NAD+ and NADH using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+ and NADH.
-
Integrate the peak areas for NAD+ and NADH in the samples.
-
Calculate the absolute concentrations based on the standard curve.
-
Normalize to the initial cell number or protein concentration.
-
Calculate the NAD+/NADH ratio.
-
Conclusion
This compound represents a promising tool for investigating the role of MDH1 in cancer metabolism and for developing novel therapeutic strategies. Its ability to inhibit MDH1 and subsequently decrease the NAD+/NADH ratio provides a clear mechanism for disrupting the metabolic processes that fuel cancer cell proliferation. The detailed protocols provided in this guide will enable researchers to accurately quantify the effects of this compound on the cellular redox state, facilitating further exploration of its therapeutic potential. Further studies with this compound are warranted to generate precise quantitative data on its impact on the NAD+/NADH ratio across a panel of cancer cell lines.
References
- 1. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator [ouci.dntb.gov.ua]
Cellular Pathways Affected by Mdh1-IN-1 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. Malate dehydrogenase 1 (MDH1), a cytosolic enzyme, plays a pivotal role in cellular metabolism, particularly in the malate-aspartate shuttle. Its upregulation in various cancers is associated with poor prognosis, making it an attractive target for drug development.[1][2][3] Mdh1-IN-1 is a potent and selective inhibitor of MDH1, offering a valuable tool to probe the metabolic vulnerabilities of cancer cells and a potential starting point for novel therapeutics.[4][5] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.
Core Mechanism of this compound Action
This compound functions as a direct inhibitor of the enzymatic activity of MDH1. MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a critical reaction that utilizes the NAD+/NADH cofactor system. By binding to MDH1, this compound blocks this catalytic activity, leading to a disruption in the processing of malate and oxaloacetate and interfering with the NAD+/NADH balance. This inhibition is the primary event that triggers a cascade of downstream cellular effects.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant inhibitors is summarized below. This data is crucial for designing experiments and interpreting results.
| Compound | Target(s) | IC50 | Notes | Reference |
| This compound | MDH1 | 6.79 μM | Selective for MDH1 over MDH2 (>40 μM) | |
| MDH1/2-IN-1 | MDH1, MDH2 | 1.07 nM (MDH1), 1.06 nM (MDH2) | Dual inhibitor with high potency. | |
| LW1497 | MDH1, MDH2 | Not specified | A dual inhibitor with demonstrated in vivo anti-tumor effects. | |
| Compound 50 | MDH1, MDH2 | Not specified | A derivative of LW1497 with improved growth inhibition of lung cancer cells. |
Key Cellular Pathways Disrupted by this compound
The inhibition of MDH1 by this compound has profound effects on several interconnected cellular pathways, primarily revolving around energy metabolism and redox homeostasis.
The Malate-Aspartate Shuttle (MAS)
The most direct consequence of this compound treatment is the disruption of the malate-aspartate shuttle (MAS). This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria to fuel aerobic respiration. By inhibiting the cytosolic component of this shuttle, this compound effectively uncouples glycolysis from mitochondrial respiration.
Glycolysis and the TCA Cycle
By impeding the regeneration of cytosolic NAD+ through the MAS, this compound can indirectly slow down glycolysis, for which NAD+ is an essential cofactor. This is particularly impactful in rapidly proliferating cancer cells that exhibit high glycolytic rates (the Warburg effect). The disruption of the MAS also reduces the supply of malate to the mitochondria, which is a key intermediate in the Tricarboxylic Acid (TCA) cycle, further impairing mitochondrial energy production.
Cellular Proliferation and Apoptosis
The metabolic stress induced by this compound treatment, characterized by depleted energy reserves and biosynthetic precursors, can lead to a halt in cell cycle progression and a reduction in cell proliferation. Prolonged metabolic disruption can trigger programmed cell death, or apoptosis, by causing an accumulation of metabolic intermediates and depleting essential cofactors.
Redox Homeostasis and Oxidative Stress
MDH1 activity is linked to the cellular redox state, not only through the NAD+/NADH balance but also by influencing NADPH levels. Acetylation of MDH1 enhances its activity and increases NADPH production, which is crucial for mitigating reactive oxygen species (ROS). By inhibiting MDH1, this compound can disrupt this balance, potentially leading to increased oxidative stress and sensitizing cells to ROS-induced damage.
HIF-1α Pathway
Dual inhibitors of MDH1 and MDH2 have been shown to inhibit mitochondrial respiration and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. By suppressing HIF-1α, these inhibitors can block adaptive responses and tumor progression. While direct evidence for this compound is pending, this represents a probable pathway affected by its action.
p53-Dependent Metabolic Checkpoint
Under conditions of glucose deprivation, MDH1 can physically interact with the tumor suppressor p53, enhancing its transcriptional activity to promote cell-cycle arrest and apoptosis. This establishes a p53-dependent metabolic checkpoint. Inhibition of MDH1 could potentially interfere with this interaction, although the precise consequences in different cellular contexts require further investigation.
Experimental Protocols
Detailed, step-by-step protocols are often proprietary or specific to a particular laboratory. However, the principles of key experiments cited in the literature are described below.
MDH1 Enzymatic Activity Assay
This assay is fundamental to determining the inhibitory potency of compounds like this compound.
-
Principle: The enzymatic activity of MDH1 is measured by monitoring the change in absorbance of NADH at 340 nm. In the direction of oxaloacetate reduction, the consumption of NADH leads to a decrease in absorbance.
-
General Protocol:
-
Recombinant human MDH1 is purified.
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADH, and the test compound (this compound) at various concentrations.
-
The reaction is initiated by adding the substrate, oxaloacetate.
-
The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Embrace: A Technical Guide to the Mdh1-IN-1 Binding Site on the MDH1 Enzyme
For Immediate Release
This technical guide provides an in-depth exploration of the binding interaction between the inhibitor Mdh1-IN-1 and the metabolic enzyme Malate Dehydrogenase 1 (MDH1). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the binding site, presents available quantitative data, details relevant experimental methodologies, and visualizes the enzyme's role in critical cellular pathways.
Introduction: MDH1 - A Metabolic Hub and Therapeutic Target
Cytosolic Malate Dehydrogenase 1 (MDH1) is a pivotal enzyme in cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate. This reaction is a critical node in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria, and plays a role in the citric acid cycle.[1][2] In the context of oncology, MDH1 is frequently upregulated in cancer cells to support the high glycolytic rates characteristic of the Warburg effect by regenerating cytosolic NAD+.[2][3] This reliance of cancer cells on MDH1 for metabolic reprogramming and proliferation has positioned it as an attractive target for therapeutic intervention.[4]
This compound has emerged as a potent inhibitor of MDH1, demonstrating the potential to disrupt the metabolic adaptations that fuel cancer cell growth. Understanding the precise mechanism of this inhibition, starting with the binding site, is crucial for the rational design of next-generation therapeutics.
The this compound Binding Site: Insights from Structural and In Silico Studies
While a co-crystal structure of this compound bound to MDH1 is not yet publicly available, significant insights into the binding site can be gleaned from the crystal structure of human MDH1 (PDB ID: 7RM9) and molecular docking studies of similar inhibitors.
This compound is understood to be an active site inhibitor, directly competing with the natural substrates, malate and oxaloacetate, and the cofactor NAD+/NADH. The active site of MDH1 is a well-defined pocket, and the crystal structure with the substrate analog malonate reveals key residues involved in substrate recognition and catalysis.
Molecular docking studies of other small molecule inhibitors, such as compound 50, have identified specific amino acid residues within the MDH1 active site that are critical for binding. These studies highlight the importance of hydrogen bonding interactions with residues like Gln14 and Asn130 . The general architecture of the MDH active site also involves key residues such as Arg-81, Arg-87, Asn-119, Asp-150, and His-177 which are crucial for coordinating the substrate. It is highly probable that this compound forms a network of hydrogen bonds and hydrophobic interactions with these and other residues within the active site, thereby blocking the catalytic activity of the enzyme.
Quantitative Analysis of MDH1 Inhibition
The inhibitory potency of this compound and other relevant compounds against MDH1 and its mitochondrial isoform, MDH2, has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors.
| Compound | Target | IC50 (μM) | Notes |
| This compound | MDH1 | 6.79 | A potent inhibitor of MDH1. |
| MDH1/2-IN-1 | MDH1 | 0.00107 | A potent dual inhibitor of both MDH1 and MDH2. |
| MDH2 | 0.00106 | ||
| MDH1-IN-2 | MDH1 | 2.27 | A selective MDH1 inhibitor. |
| MDH2 | 27.47 | Demonstrates greater than 10-fold selectivity for MDH1 over MDH2. | |
| Compound 50 | MDH1 | 3.33 | A dual inhibitor of MDH1 and MDH2, with molecular docking studies providing insight into the binding mode. |
| MDH2 | 2.24 |
Experimental Protocols
Characterizing the binding of an inhibitor to its target enzyme is fundamental for drug development. The following are detailed methodologies for key experiments used to investigate the interaction between small molecules like this compound and the MDH1 enzyme. It is important to note that while these are standard protocols, specific quantitative data for the this compound-MDH1 interaction using these techniques are not yet publicly available.
MDH1 Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of MDH1 by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human MDH1 protein
-
This compound or other test compounds
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
NADH solution (in assay buffer)
-
Oxaloacetate solution (in assay buffer)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 2 µL of this compound solution at various concentrations (serial dilutions) to the test wells. Add 2 µL of solvent to the control wells.
-
Add 10 µL of a solution of purified MDH1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing NADH and oxaloacetate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Materials:
-
Cancer cell line expressing MDH1 (e.g., K562)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents for cell lysis (e.g., freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-MDH1 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three cycles of freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble MDH1 in each sample by Western blotting using an anti-MDH1 antibody.
-
Quantify the band intensities and plot the percentage of soluble MDH1 against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Purified recombinant human MDH1 protein
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5), filtered and degassed
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of MDH1 (e.g., 10-50 µM) in the ITC buffer and a solution of this compound (e.g., 100-500 µM) in the same buffer. The inhibitor solution should be 10-20 times more concentrated than the protein solution.
-
Load the MDH1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the MDH1 solution, recording the heat change after each injection.
-
As a control, perform the same injections of this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Materials:
-
Purified recombinant human MDH1 protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilize the MDH1 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time. This is the association phase.
-
After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor from the enzyme. This is the dissociation phase.
-
After each cycle, regenerate the sensor surface to remove any bound inhibitor.
-
Fit the sensorgram data from the association and dissociation phases to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
Signaling and Metabolic Pathways Involving MDH1
The inhibition of MDH1 by this compound has significant downstream effects on cellular metabolism and signaling, particularly in cancer cells. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways where MDH1 plays a role.
Caption: Role of MDH1 in Cancer Metabolism and its Inhibition by this compound.
Caption: MDH1's role in the p53-mediated metabolic stress response.
Conclusion
This compound is a valuable chemical probe for studying the function of MDH1 and a promising starting point for the development of novel anticancer therapeutics. Its mechanism of action involves the direct inhibition of the MDH1 active site, thereby disrupting key metabolic pathways that are essential for cancer cell proliferation. While the precise molecular interactions of this compound with MDH1 are yet to be fully elucidated by co-crystallography, existing structural data and in silico modeling provide a strong foundation for understanding its binding mode. Further characterization using biophysical techniques such as ITC and SPR will provide a more complete thermodynamic and kinetic profile of this interaction, aiding in the structure-based design of more potent and selective MDH1 inhibitors. The continued investigation into the role of MDH1 in cancer metabolism and its inhibition will undoubtedly pave the way for new therapeutic strategies targeting the metabolic vulnerabilities of cancer.
References
Investigating the Genetic Amplification of MDH1 in Human Tumors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate and playing a key role in the malate-aspartate shuttle.[1] Emerging evidence highlights the significant role of MDH1 in tumorigenesis, with its genetic amplification being a notable event in various human cancers. This guide provides an in-depth overview of the prevalence, functional implications, and experimental methodologies for investigating MDH1 amplification in tumors.
Prevalence of MDH1 Amplification in Human Tumors
Genetic amplification of the MDH1 gene is a recurring event in several cancer types, often correlating with increased MDH1 expression and poor patient prognosis. The amplification of MDH1 is thought to provide a selective advantage to cancer cells by enhancing their metabolic plasticity to support rapid proliferation.
Below is a summary of MDH1 amplification frequency in various human tumors, compiled from genomic databases.
| Tumor Type | Abbreviation | Amplification Frequency (%) | Reference |
| Lung Squamous Cell Carcinoma | LUSC | ~11% | [2] |
| Uterine Corpus Endometrial Carcinoma | UCEC | High Frequency | [3] |
| Bladder Urothelial Carcinoma | BLCA | High Frequency | [3] |
| Ovarian Serous Cystadenocarcinoma | OV | High Frequency | [3] |
| Breast Invasive Carcinoma | BRCA | Moderate Frequency | |
| Esophageal Carcinoma | ESCA | Moderate Frequency | |
| Lung Adenocarcinoma | LUAD | Moderate Frequency | |
| Cervical Squamous Cell Carcinoma | CESC | Moderate Frequency |
Functional Consequences of MDH1 Amplification in Cancer
The amplification of MDH1 in tumor cells has profound effects on cellular metabolism, primarily by supporting the altered metabolic state known as the Warburg effect. Cancer cells exhibiting the Warburg effect predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. MDH1 contributes to this metabolic reprogramming by regenerating cytosolic NAD+, a critical cofactor for glycolysis.
Role in the Malate-Aspartate Shuttle and NAD+ Regeneration
MDH1 is a key component of the malate-aspartate shuttle, which transfers reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. In rapidly proliferating cancer cells, the demand for cytosolic NAD+ to sustain high glycolytic flux is immense. Amplification of MDH1 enhances the capacity of this shuttle, ensuring a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis.
Support of the Warburg Effect
By facilitating NAD+ regeneration, amplified MDH1 allows cancer cells to maintain a high rate of glycolysis, a hallmark of the Warburg effect. This metabolic shift provides cancer cells with the necessary ATP and biosynthetic precursors to fuel their rapid growth and proliferation. Lactate, a byproduct of this process, has also been shown to activate MDH1, suggesting a potential positive feedback loop in cancer metabolism.
Experimental Protocols for Investigating MDH1 Amplification
A multi-faceted experimental approach is required to thoroughly investigate the genetic amplification of MDH1 and its functional consequences in human tumors.
Detection of MDH1 Gene Amplification
FISH is a cytogenetic technique used to visualize and quantify specific DNA sequences within chromosomes.
Protocol:
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
-
Pretreatment:
-
Incubate slides in a target retrieval solution at 95-100°C for 15-30 minutes.
-
Digest with pepsin or protease solution at 37°C to permeabilize the cells.
-
Wash slides in 2x SSC buffer.
-
-
Probe Hybridization:
-
Prepare a fluorescently labeled DNA probe specific for the MDH1 gene locus and a control probe for the centromeric region of the same chromosome (e.g., CEP 2 for chromosome 2).
-
Denature the probe and the target DNA on the slide by heating at 75°C for 5-10 minutes.
-
Apply the probe mixture to the slide, cover with a coverslip, and seal.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash slides in a stringent wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C to remove non-specifically bound probes.
-
Wash in 2x SSC at room temperature.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with DAPI.
-
Mount with an antifade medium.
-
Visualize using a fluorescence microscope equipped with appropriate filters.
-
Amplification is determined by a high ratio of MDH1 signals to centromeric control signals per nucleus.
-
qPCR is a sensitive method to determine the relative copy number of a specific gene.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from tumor and normal adjacent tissue using a commercial kit.
-
Quantify DNA concentration and assess purity using a spectrophotometer.
-
-
Primer Design:
-
Design primers specific for a unique region of the MDH1 gene and a reference gene with a known stable copy number (e.g., RPPH1 or TERT).
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a TaqMan probe, DNA polymerase, dNTPs, and primers.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add diluted genomic DNA (1-10 ng) to each well in triplicate.
-
Include no-template controls for each primer set.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).
-
-
Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MDH1 and the reference gene in each sample.
-
Calculate the relative copy number of MDH1 using the ΔΔCt method, normalizing the tumor sample to the normal adjacent tissue.
-
Functional Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines with and without MDH1 amplification (or with MDH1 knockdown/overexpression) in a 96-well plate.
-
Seed cells at an appropriate density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Metabolic profiling can reveal the direct consequences of MDH1 amplification on cellular metabolism.
Protocol:
-
Cell Culture and Metabolite Extraction:
-
Culture cancer cells with varying MDH1 levels under defined conditions.
-
Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
-
Metabolite Profiling:
-
Analyze the extracted metabolites using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For broad, untargeted metabolomics to identify widespread metabolic changes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantifying a range of metabolites.
-
-
-
Data Analysis:
-
Identify and quantify key metabolites in pathways related to MDH1 function, such as glycolysis, the TCA cycle, and amino acid metabolism.
-
Compare the metabolic profiles of cells with high and low MDH1 expression to determine the impact of its amplification.
-
In Vivo Tumor Models
In vivo models are essential for validating the role of MDH1 amplification in tumor growth in a more physiologically relevant context.
Protocol:
-
Cell Preparation:
-
Harvest cancer cells with defined MDH1 status (e.g., amplified vs. control, or overexpressing vs. empty vector).
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
-
Implantation:
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Alternatively, for orthotopic models, implant the cells into the corresponding organ of origin.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²).
-
-
Endpoint Analysis:
-
When tumors reach a predetermined size, euthanize the mice.
-
Excise the tumors for further analysis, including histology, immunohistochemistry for proliferation markers (e.g., Ki-67), and metabolic profiling.
-
Conclusion
The genetic amplification of MDH1 is a significant event in the progression of several human cancers. Its role in rewiring cellular metabolism to support uncontrolled proliferation makes it an attractive target for therapeutic intervention. The experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the prevalence and functional consequences of MDH1 amplification, ultimately contributing to the development of novel anti-cancer strategies targeting metabolic vulnerabilities.
References
- 1. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]
- 2. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
The Malate-Aspartate Shuttle: A Critical Engine for Cancer Metabolism and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic landscape of cancer is characterized by a profound rewiring of cellular processes to fuel relentless proliferation and survival. Central to this metabolic reprogramming is the malate-aspartate shuttle (MAS), a complex enzymatic pathway that facilitates the transfer of reducing equivalents from the cytosol to the mitochondria. This activity is critical for regenerating cytosolic NAD+ to maintain high glycolytic rates—a hallmark of many cancers known as the Warburg effect. Beyond its role in glycolysis, the MAS is intricately linked to redox homeostasis, energy production, and the biosynthesis of essential macromolecules. Emerging evidence increasingly points to the MAS as a pivotal node in cancer cell metabolism, making it an attractive target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the MAS's function in oncology, detailing its core mechanisms, regulatory networks, and the methodologies used for its investigation. We present quantitative data on the expression of MAS components in various cancers, the impact of its inhibition, and detailed experimental protocols to empower further research in this promising field.
Core Function of the Malate-Aspartate Shuttle in Cancer
The inner mitochondrial membrane is impermeable to NADH, the principal electron carrier generated during glycolysis. The malate-aspartate shuttle circumvents this barrier, ensuring the continuous oxidation of cytosolic NADH and the regeneration of NAD+, which is essential for sustained glycolytic flux.[1][2] The shuttle's net effect is the transfer of electrons from cytosolic NADH to the mitochondrial electron transport chain, contributing to ATP production through oxidative phosphorylation.[1] This process is particularly crucial for cancer cells, which exhibit elevated rates of glycolysis to meet their high energetic and biosynthetic demands.
The MAS involves a series of enzymatic reactions and transporters in both the cytoplasm and mitochondria (Figure 1). The key protein components include:
-
Cytosolic Malate Dehydrogenase (MDH1): Reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+.
-
Mitochondrial Malate Dehydrogenase (MDH2): Reoxidizes malate to oxaloacetate in the mitochondrial matrix, reducing mitochondrial NAD+ to NADH.
-
Cytosolic Aspartate Aminotransferase (GOT1): Transfers an amino group from glutamate to oxaloacetate, producing aspartate and α-ketoglutarate.
-
Mitochondrial Aspartate Aminotransferase (GOT2): Transfers an amino group from aspartate to α-ketoglutarate, regenerating oxaloacetate and glutamate in the mitochondria.
-
Malate-α-ketoglutarate antiporter (SLC25A11): Transports malate into the mitochondria in exchange for α-ketoglutarate.
-
Glutamate-aspartate antiporter (SLC25A12/Aralar1 and SLC25A13/Citrin): Exports aspartate from the mitochondria in exchange for glutamate.
All tumor cells examined in various studies have demonstrated the capacity for mitochondrial reoxidation of cytoplasmic NADH through the malate-aspartate shuttle.[3] The capacity of the shuttle to reoxidize cytoplasmic NADH in several tumor cell lines can account for up to 20% of the total respiratory rate of the cells.[3]
Data Presentation: Quantitative Insights into the Malate-Aspartate Shuttle in Cancer
Expression of Malate-Aspartate Shuttle Components in Cancer
Multiple studies utilizing large-scale transcriptomic and proteomic analyses of cancer tissues have revealed the dysregulation of MAS components. The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) are valuable resources for investigating the expression of MAS-related genes across a wide range of malignancies. A pan-cancer analysis of TCGA data shows a trend of upregulation for several MAS genes in tumor tissues compared to their normal counterparts, although the extent of dysregulation varies between cancer types.
Table 1: Overview of Malate-Aspartate Shuttle Gene Expression in Selected Cancers (from TCGA and GEO datasets)
| Gene | Cancer Type | Expression Change in Tumor vs. Normal | Reference |
| MDH1 | Breast Cancer | Upregulated | TCGA |
| Colon Adenocarcinoma | Upregulated | TCGA | |
| Lung Adenocarcinoma | Upregulated | TCGA | |
| MDH2 | Breast Cancer | Upregulated | TCGA |
| Kidney Renal Clear Cell Carcinoma | Upregulated | TCGA | |
| Liver Hepatocellular Carcinoma | Upregulated | TCGA | |
| GOT1 | Breast Cancer | Upregulated | TCGA |
| Pancreatic Adenocarcinoma | Upregulated | TCGA | |
| GOT2 | Glioblastoma Multiforme | Upregulated | TCGA |
| Ovarian Serous Cystadenocarcinoma | Upregulated | TCGA | |
| SLC25A11 | Lung Squamous Cell Carcinoma | Upregulated | TCGA |
| Head and Neck Squamous Cell Carcinoma | Upregulated | TCGA | |
| SLC25A12 | Kidney Renal Clear Cell Carcinoma | Downregulated | |
| Lung Adenocarcinoma | Downregulated |
Note: This table represents a summary of general trends. Expression levels can vary based on tumor subtype, stage, and other factors. Researchers are encouraged to query the TCGA and GEO databases for specific datasets of interest.
Impact of Malate-Aspartate Shuttle Inhibition on Cancer Cells
Pharmacological inhibition of the MAS has been shown to have significant anti-cancer effects. Aminooxyacetate (AOAA) is a well-characterized inhibitor of aminotransferases, including GOT1 and GOT2, thereby disrupting the shuttle's activity. While AOAA can have off-target effects, it serves as a valuable tool to probe the consequences of MAS inhibition.
Table 2: Effects of Aminooxyacetate (AOAA) on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Observed Effects | Reference |
| HCT116 | Colon Cancer | Not specified, sensitizes to oxaliplatin | Reduced viability when combined with oxaliplatin | |
| HT29 | Colon Cancer | Not specified, sensitizes to oxaliplatin | Reduced viability when combined with oxaliplatin | |
| MDA-MB-231 | Breast Cancer | ~2 | S-phase cell cycle arrest, apoptosis | |
| SUM149 | Breast Cancer | ~1.5 | Growth inhibition | |
| SUM159 | Breast Cancer | ~1 | Growth inhibition | |
| MCF-7 | Breast Cancer | ~2.5 | Growth inhibition |
Metabolic Flux and Redox State Modulation by the Malate-Aspartate Shuttle
The activity of the MAS directly influences the balance of key metabolites and the cellular redox state, particularly the NADH/NAD+ ratio in both the cytoplasm and mitochondria.
Table 3: Quantitative Changes in Metabolic Parameters upon MAS Inhibition
| Cell Type | Parameter | Condition | Change upon MAS Inhibition | Reference |
| Adult Cardiomyocytes (ACMs) | Cytosolic NAD+/NADH Ratio | Basal | Decreased | |
| Adult Cardiomyocytes (ACMs) | Mitochondrial NAD+/NADH Ratio | Basal | No significant change | |
| A549 (Lung Cancer) | Cytosolic NAD+/NADH Ratio | Basal | No significant change | |
| A549 (Lung Cancer) | Mitochondrial NAD+/NADH Ratio | Basal | Increased | |
| HT29 (Colon Cancer) | Cellular NADH | Low Glucose (1.1mM) | Decreased | |
| HT29 (Colon Cancer) | Cellular NAD+ | Low Glucose (1.1mM) | Increased | |
| MCF7 (Breast Cancer) | Cytosolic NAD+/NADH Ratio | - | 738 ± 92 | |
| PC3 (Prostate Cancer) | Cytosolic NAD+/NADH Ratio | - | 2550 ± 346 | |
| MDA-MB-435 & MDA-MB-231 (Breast Cancer) | NAD+/NADH Ratio | NDUFV1 knockdown | Reduced |
Signaling Pathways Regulating and Interacting with the Malate-Aspartate Shuttle
The activity of the MAS is not static but is dynamically regulated by various signaling pathways that are often dysregulated in cancer.
SIRT3-Mediated Deacetylation of GOT2
The mitochondrial sirtuin, SIRT3, acts as a key negative regulator of the MAS. SIRT3 deacetylates mitochondrial aspartate aminotransferase (GOT2) at specific lysine residues. This deacetylation event reduces the interaction between GOT2 and mitochondrial malate dehydrogenase (MDH2), thereby dampening the shuttle's activity. In many cancers, SIRT3 expression is downregulated, leading to hyperacetylation of GOT2, enhanced MAS activity, and consequently, increased cancer cell proliferation.
CARM1-Mediated Methylation of MDH1
The coactivator-associated arginine methyltransferase 1 (CARM1) has been identified as a negative regulator of the MAS through its interaction with cytosolic malate dehydrogenase (MDH1). CARM1 methylates MDH1, which disrupts its dimerization and inhibits its enzymatic activity. This, in turn, suppresses the MAS and inhibits mitochondrial respiration in pancreatic cancer cells.
Experimental Protocols for Studying the Malate-Aspartate Shuttle
A variety of experimental techniques are employed to investigate the function and regulation of the MAS in cancer. Below are detailed methodologies for key experiments.
Seahorse XF Analysis of Mitochondrial Respiration
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. This assay can be used to determine the reliance of cancer cells on the MAS for providing reducing equivalents to the electron transport chain.
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with MAS inhibitors (e.g., AOAA) and other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Assay: Calibrate the sensor cartridge and initiate the assay. The instrument will measure baseline OCR before sequentially injecting the compounds to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data to determine the effect of MAS inhibition on mitochondrial respiration.
References
- 1. Malate-aspartate shuttle promotes l-lactate oxidation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The malate-aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of the malate-aspartate shuttle in various tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
Mdh1-IN-1: A Technical Guide to its Pro-Apoptotic Potential in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mdh1-IN-1 has been identified as a potent small-molecule inhibitor of malate dehydrogenase 1 (MDH1), a critical enzyme in cellular metabolism. By disrupting the malate-aspartate shuttle and cellular redox balance, this compound induces metabolic stress, positioning it as a compelling candidate for investigation into its pro-apoptotic effects on tumor cells. This document provides a comprehensive technical overview of the mechanisms, experimental validation, and signaling pathways associated with this compound's potential to induce programmed cell death in cancer. While direct quantitative apoptosis data for this compound is limited in publicly available literature, this guide synthesizes the foundational knowledge of MDH1 inhibition and presents representative data and methodologies to facilitate further research in this area.
Introduction: Targeting Cancer Metabolism with this compound
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] Malate dehydrogenase 1 (MDH1), a cytosolic enzyme, plays a pivotal role in the malate-aspartate shuttle, which is crucial for regenerating cytosolic NAD+ and transporting reducing equivalents into the mitochondria.[2] The upregulation of MDH1 is observed in various cancers and is often correlated with poor prognosis, making it an attractive therapeutic target.[2][3]
This compound (also referred to as Compound 5i in initial discovery literature) is a potent inhibitor of MDH1.[4] Its mechanism of action is centered on the disruption of cellular metabolism, leading to a bioenergetic crisis within the cancer cell. This metabolic stress is a well-established trigger for apoptosis, or programmed cell death.
This compound: Biochemical and Cellular Activity
This compound was identified as a potent inhibitor of MDH1 enzymatic activity. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Reference |
| This compound | MDH1 | 6.79 |
Inhibition of MDH1 by this compound disrupts the conversion of malate to oxaloacetate, leading to a reduction in NADH production and an imbalance in the cellular redox state. This metabolic disruption can starve cancer cells of the necessary energy and biosynthetic precursors required for their survival and proliferation.
The Pro-Apoptotic Potential of MDH1 Inhibition
The induction of apoptosis through MDH1 inhibition is believed to be mediated by the accumulation of metabolic stress, which can activate intrinsic apoptotic pathways.
Signaling Pathways of MDH1 Inhibition-Induced Apoptosis
The inhibition of MDH1 by this compound initiates a cascade of events culminating in apoptosis. The central mechanism is the induction of metabolic and oxidative stress.
Metabolic Stress and p53 Activation
Metabolic stress, such as that induced by glucose deprivation or enzymatic inhibition, is a known activator of the tumor suppressor protein p53. MDH1 has been shown to physically associate with p53 and regulate its transcriptional activity in response to metabolic stress. Inhibition of MDH1 can, therefore, lead to the stabilization and activation of p53, which in turn transcriptionally upregulates pro-apoptotic genes like Bax.
dot
Caption: MDH1 inhibition by this compound induces p53-mediated apoptosis.
Oxidative Stress and the Intrinsic Apoptotic Pathway
MDH1 plays a role in maintaining cellular redox balance by influencing the NADPH/NADP+ ratio. Inhibition of MDH1 can lead to an increase in reactive oxygen species (ROS), causing oxidative stress. Elevated ROS can damage cellular components, including mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.
dot
Caption: Oxidative stress-induced apoptosis via MDH1 inhibition.
Experimental Protocols for Assessing this compound Induced Apoptosis
The following are detailed, standard protocols that can be adapted to quantify the apoptotic effects of this compound on tumor cell lines.
Cell Viability Assay (MTS/MTT)
This assay is a preliminary step to determine the cytotoxic concentration range of this compound.
-
Materials:
-
Tumor cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This is a standard method to quantify early and late apoptotic cells.
-
Materials:
-
Tumor cells treated with this compound (at IC50 concentration) and vehicle control.
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).
-
Flow cytometer.
-
-
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.
-
dot
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay (Caspase-Glo 3/7)
This assay measures the activity of key executioner caspases.
-
Materials:
-
Tumor cells treated with this compound and vehicle control in a 96-well plate.
-
Caspase-Glo® 3/7 Assay System.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect the cleavage of caspases and changes in the levels of Bcl-2 family proteins.
-
Materials:
-
Tumor cells treated with this compound and vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for an increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio.
-
Conclusion and Future Directions
This compound represents a promising tool for targeting the metabolic vulnerabilities of cancer cells. Its ability to inhibit MDH1 leads to metabolic and oxidative stress, which are potent inducers of apoptosis. While direct quantitative evidence for this compound-induced apoptosis is still emerging, the foundational research on MDH1's role in cancer cell survival strongly supports this pro-apoptotic potential. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers to further investigate and quantify the effects of this compound and other MDH1 inhibitors as potential anti-cancer therapeutics. Future studies should focus on generating quantitative apoptosis data for this compound across a panel of cancer cell lines and elucidating the finer details of the downstream signaling events.
References
- 1. A nucleocytoplasmic malate dehydrogenase regulates p53 transcriptional activity in response to metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Nexus of MDH1 Activity and Poor Cancer Prognosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling unabated cell proliferation and survival. Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme crucial for cellular metabolism, has emerged as a key player in tumorigenesis and is increasingly recognized as a prognostic marker and a potential therapeutic target. Elevated MDH1 expression and activity are strongly correlated with poor prognosis across a spectrum of malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms linking MDH1 to cancer progression, detailed experimental protocols for its study, and a summary of quantitative data supporting its role as a biomarker and drug target.
Introduction: MDH1's Central Role in Cancer Metabolism
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing the NAD+/NADH cofactor system.[1] This reaction is a critical node in cellular metabolism, participating in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production.[2][3] In the context of cancer, MDH1's role extends beyond this canonical function. Many cancer cells exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift creates a high demand for cytosolic NAD+. MDH1, in conjunction with lactate dehydrogenase (LDH), plays a pivotal role in regenerating cytosolic NAD+, thereby sustaining the high glycolytic flux necessary for rapid cell proliferation.[2][4]
Recent studies have demonstrated a significant upregulation of MDH1 in various cancers, including non-small cell lung cancer (NSCLC), lung adenocarcinoma (LUAD), breast cancer, and pancreatic cancer. This overexpression is not merely a bystander effect but an active contributor to the malignant phenotype, and is consistently associated with unfavorable clinical outcomes.
Quantitative Data Summary
The following tables summarize the quantitative data linking elevated MDH1 expression to poor prognosis and the efficacy of targeting MDH1 in preclinical cancer models.
Table 1: Correlation of High MDH1 Expression with Poor Overall Survival (OS) in Various Cancers
| Cancer Type | Cohort/Study | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation(s) |
| Lung Adenocarcinoma (LUAD) | TCGA | 1.54 | 1.15 - 2.06 | < 0.01 | |
| Non-Small Cell Lung Cancer (NSCLC) | Kaplan-Meier Analysis (226 patients) | Not explicitly stated, but high expression significantly associated with poorer survival | Not Applicable | < 0.05 | |
| Uveal Melanoma (UVM) | TCGA | 2.89 | 1.48 - 5.64 | < 0.01 | |
| Kidney Renal Clear Cell Carcinoma (KIRC) | TCGA | 1.43 | 1.08 - 1.89 | < 0.05 | |
| Liver Hepatocellular Carcinoma (LIHC) | TCGA | 1.51 | 1.12 - 2.04 | < 0.01 |
Table 2: Efficacy of MDH1 Inhibition in Preclinical Cancer Models
| Cancer Cell Line | Inhibitor | IC50 | Effect on Tumor Growth | Citation(s) |
| Lung Adenocarcinoma (LUAD) | BI-2536 | Not explicitly stated, but shown to impede growth | Suppresses macrophage invasion and impedes cell growth | |
| Jurkat (Leukemia) | MDH1 Knockout | Not Applicable | Significantly lower proliferation rate and reduced glucose consumption | |
| Breast Cancer (MDA-MB-231) | Oxamate (LDH inhibitor, leading to increased MDH activity) | Not Applicable | Increased MDH activity upon LDH inhibition, suggesting a compensatory role |
Signaling Pathways and Molecular Mechanisms
MDH1's contribution to poor cancer prognosis is multifaceted, primarily revolving around its role in metabolic reprogramming and its influence on the tumor microenvironment.
Supporting Aerobic Glycolysis (The Warburg Effect)
Cancer cells' reliance on aerobic glycolysis necessitates a continuous supply of cytosolic NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. MDH1, by converting malate to oxaloacetate, reduces NAD+ to NADH. However, the reverse reaction, converting oxaloacetate to malate, oxidizes NADH to NAD+, thus replenishing the cytosolic NAD+ pool. This allows for sustained high rates of glycolysis, providing the cancer cells with the necessary energy and biosynthetic precursors for proliferation.
Influence on the Tumor Microenvironment
Emerging evidence suggests a complex interplay between MDH1 expression and the tumor immune microenvironment. High MDH1 expression has been correlated with an increased infiltration of macrophages in some cancers. Furthermore, knockdown of MDH1 has been shown to suppress macrophage invasion in lung adenocarcinoma models. This suggests that MDH1 may play a role in shaping an immunosuppressive tumor microenvironment, thereby contributing to tumor progression and poor prognosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MDH1 in cancer.
MDH1 Activity Assay
This protocol measures the enzymatic activity of MDH1 in cell or tissue lysates. The assay is based on the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction, which produces a colored product detectable at 565 nm.
Materials:
-
Cold Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NAD+/MTT solution
-
Substrate solution (L-malate)
-
Enzyme A and Enzyme B (for coupled reaction)
-
96-well clear flat-bottom plate
-
Plate reader
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize ~50 mg of tissue in 200 µL of cold Assay Buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Cells: Harvest cells and wash with cold PBS. Resuspend the cell pellet in an appropriate volume of cold Assay Buffer and lyse by sonication or homogenization. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Assay Reaction:
-
Prepare a Working Reagent by mixing Assay Buffer, NAD+/MTT solution, Substrate solution, Enzyme A, and Enzyme B according to the kit manufacturer's instructions.
-
Add 20 µL of sample (or standard) to each well of the 96-well plate.
-
Add 80 µL of the Working Reagent to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 565 nm at a starting time point (e.g., 10 minutes) and a final time point (e.g., 30 minutes) at 37°C.
-
-
Calculation:
-
Calculate the change in absorbance (ΔOD) over time. The MDH1 activity is proportional to the rate of increase in absorbance.
-
Western Blotting for MDH1 Expression
This protocol describes the detection and quantification of MDH1 protein levels in cell or tissue lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDH1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in Lysis Buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MDH1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
Immunohistochemistry (IHC) for MDH1 in Tissue Sections
This protocol allows for the visualization of MDH1 protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against MDH1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Peroxidase Blocking: Incubate slides in hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary anti-MDH1 antibody.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by streptavidin-HRP and the DAB substrate-chromogen solution for signal development.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
Conclusion and Future Directions
The evidence strongly indicates that elevated MDH1 activity is a significant contributor to the aggressive phenotype of many cancers and serves as a reliable marker for poor prognosis. Its central role in metabolic reprogramming makes it an attractive target for novel anti-cancer therapies. Future research should focus on the development of potent and specific MDH1 inhibitors and further elucidation of the complex interplay between MDH1, cancer metabolism, and the tumor immune microenvironment. A deeper understanding of these mechanisms will be crucial for the successful clinical translation of MDH1-targeted therapies.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Mdh1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a critical role in cellular metabolism, primarily through its function in the malate-aspartate shuttle. This shuttle is essential for translocating reducing equivalents (NADH) from the cytosol into the mitochondria, thereby linking cytosolic metabolic processes like glycolysis to mitochondrial oxidative phosphorylation.[1][2] MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a key step in this shuttle and other metabolic pathways.[1][2] Given its involvement in cellular energy and redox homeostasis, MDH1 has emerged as a potential therapeutic target for various diseases, including cancer.[3]
Mdh1-IN-1 is a potent and selective inhibitor of MDH1. These application notes provide detailed protocols for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors of MDH1. The provided methodologies cover biochemical and cellular assays suitable for primary screening, hit confirmation, and determination of inhibitor potency.
This compound: A Tool for MDH1 Inhibition
This compound is a valuable chemical probe for studying the biological functions of MDH1 and for validating it as a drug target. Understanding its inhibitory activity is crucial for designing effective screening campaigns.
Quantitative Data for MDH1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other relevant compounds against MDH1 and its mitochondrial isoform, MDH2. This data is essential for establishing positive controls and for assessing the selectivity of newly identified inhibitors.
| Compound | Target | IC50 | Reference |
| This compound | MDH1 | 6.79 µM | |
| This compound | MDH2 | > 40 µM | |
| MDH1/2-IN-1 | MDH1 | 1.07 nM | |
| MDH1/2-IN-1 | MDH2 | 1.06 nM |
Signaling Pathway: The Malate-Aspartate Shuttle
MDH1 is a key component of the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents from the cytosol to the mitochondria. Inhibition of MDH1 disrupts this process, impacting cellular energy metabolism.
Figure 1: The Malate-Aspartate Shuttle and the inhibitory action of this compound.
Experimental Workflow for a High-Throughput Screening Campaign
A typical HTS campaign involves several stages, from primary screening of a large compound library to hit confirmation and detailed characterization.
Figure 2: General workflow for an HTS campaign targeting MDH1.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using a Luminescence-Based NADH Detection Assay
This protocol is designed for rapid screening of large compound libraries in a 384-well format and is based on the detection of NADH consumption by MDH1.
Materials:
-
Recombinant human MDH1 enzyme
-
Compound library dissolved in DMSO
-
Oxaloacetate (OAA)
-
NADH
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay kit)
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate. Typically, a final assay concentration of 10 µM is used for primary screening. Include positive controls (this compound at a concentration >10x its IC50) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add recombinant human MDH1 enzyme to each well. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of NADH and oxaloacetate to each well. Final concentrations should be at or below the Km for each substrate to ensure sensitivity to competitive inhibitors.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to achieve a robust signal window.
-
NADH Detection: Add the NADH detection reagent to each well according to the manufacturer's instructions. This reagent typically contains a reductase, a pro-luciferin substrate, and luciferase.
-
Signal Readout: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify "hits" as compounds that exhibit a percentage of inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Protocol 2: Secondary Assay - Spectrophotometric Determination of IC50
This protocol is used to confirm the activity of hits from the primary screen and to determine their potency (IC50).
Materials:
-
Confirmed hit compounds
-
Recombinant human MDH1 enzyme
-
Oxaloacetate (OAA)
-
NADH
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
UV-transparent 96- or 384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Serial Dilution: Prepare serial dilutions of the hit compounds in DMSO.
-
Assay Preparation: In the wells of a microplate, add the assay buffer, NADH, and the serially diluted compounds.
-
Enzyme Addition: Add recombinant human MDH1 enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding oxaloacetate to each well.
-
Kinetic Reading: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to the MDH1 activity.
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 3: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.
Materials:
-
Cells expressing MDH1 (e.g., HEK293T or a relevant cancer cell line)
-
Hit compounds
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against MDH1 and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the hit compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble MDH1 by Western blotting. Use an antibody specific for MDH1 and a loading control (e.g., GAPDH).
-
Densitometry: Quantify the band intensities to determine the amount of soluble MDH1 at each temperature.
Data Analysis:
-
Plot the fraction of soluble MDH1 as a function of temperature for both the compound-treated and vehicle-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes MDH1, confirming target engagement in cells.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for conducting a high-throughput screening campaign to identify and characterize novel inhibitors of MDH1 using this compound as a reference compound. By employing a combination of robust biochemical and cellular assays, researchers can confidently identify and validate new chemical entities targeting MDH1 for further drug development.
References
Application Notes and Protocols for Mdh1-IN-1 in the Study of Metabolic Flux in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Cytosolic malate dehydrogenase (MDH1) has emerged as a key enzyme in this process. MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a critical reaction for regenerating cytosolic NAD+, which is essential to sustain high rates of glycolysis.[1][2] In numerous cancers, elevated expression of MDH1 is correlated with poor prognosis, highlighting it as a promising therapeutic target.[1][3]
Mdh1-IN-1 is a potent small-molecule inhibitor of MDH1. By blocking MDH1 activity, this compound disrupts the NAD+/NADH balance, thereby impeding glycolysis and starving cancer cells of the energy and building blocks necessary for growth.[4] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate metabolic flux in cancer cells.
Note: The compound "this compound" is used here as a representative potent inhibitor of MDH1. The data and protocols are based on findings for well-characterized dual MDH1/MDH2 inhibitors such as MDH1/2-IN-1 and other novel MDH1 inhibitors.
Mechanism of Action
This compound functions by binding to the active site of MDH1, preventing the conversion of malate to oxaloacetate and the concomitant reduction of NAD+ to NADH. This inhibition leads to several downstream effects:
-
Disruption of Glycolysis: By limiting the regeneration of cytosolic NAD+, this compound inhibits the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis, leading to reduced glucose consumption and lactate production.
-
Altered Redox Homeostasis: The inhibition of MDH1 shifts the cytosolic NAD+/NADH ratio, impacting numerous redox-sensitive cellular processes.
-
Inhibition of Mitochondrial Respiration and HIF-1α Pathway: Some MDH1 inhibitors have been shown to inhibit mitochondrial respiration and suppress the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cancer cell metabolism and survival in hypoxic environments.
Data Presentation
Table 1: In Vitro Efficacy of Representative MDH1 Inhibitors
| Compound | Target(s) | IC50 (MDH1) | IC50 (MDH2) | Cancer Cell Line | Effect | Reference |
| MDH1/2-IN-1 | MDH1, MDH2 | 1.07 nM | 1.06 nM | Not specified | Inhibits mitochondrial respiration and HIF-1α pathway | |
| Compound 50 | MDH1, MDH2 | Not specified | Not specified | A549, H460 (Lung) | Improved growth inhibition vs. LW1497, reduced ATP |
Table 2: Expected Metabolic Effects of this compound Treatment in Cancer Cells
| Metabolic Parameter | Expected Change | Rationale |
| Glucose Uptake | Decrease | Inhibition of glycolysis due to NAD+ depletion. |
| Lactate Secretion | Decrease | Reduced glycolytic flux. |
| Cytosolic NAD+/NADH Ratio | Decrease | Direct inhibition of NAD+ regeneration by MDH1. |
| Glycolytic Intermediates (upstream of GAPDH) | Increase | Blockade at the GAPDH step. |
| TCA Cycle Intermediates | Variable | Reduced anaplerotic input from glycolysis; potential compensatory mechanisms. |
| ATP Levels | Decrease | Impaired glycolysis and mitochondrial respiration. |
| HIF-1α Protein Levels (under hypoxia) | Decrease | Observed with some dual MDH1/2 inhibitors. |
Mandatory Visualizations
Caption: MDH1 regenerates cytosolic NAD+ to support glycolysis.
Caption: Workflow for 13C-Metabolic Flux Analysis (MFA).
Caption: Logical flow of this compound's anti-cancer effects.
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation of cancer cells using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Measurement (CCK-8 example): a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C until a color change is apparent. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Stable Isotope Tracing and Metabolic Flux Analysis
This protocol uses stable isotope-labeled glucose ([U-13C6]glucose) to trace its fate through central carbon metabolism in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Glucose-free DMEM
-
[U-13C6]glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Ice-cold 80% methanol
-
Cell scrapers
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., IC50 concentration) or vehicle control for a predetermined time (e.g., 6-24 hours).
-
Isotope Labeling: a. Prepare the labeling medium: Glucose-free DMEM supplemented with 10% dFBS and 10 mM [U-13C6]glucose. b. Aspirate the treatment medium, wash cells once with PBS. c. Add 2 mL of the labeling medium to each well and incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
Metabolite Extraction: a. Place the 6-well plate on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells and collect the cell lysate into a microcentrifuge tube. e. Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins. f. Centrifuge at maximum speed for 15 minutes at 4°C. g. Collect the supernatant containing the polar metabolites.
-
LC-MS/MS Analysis: a. Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of labeled and unlabeled central carbon metabolites (e.g., glycolytic intermediates, TCA cycle intermediates). b. Determine the mass isotopologue distributions (MIDs) of the metabolites of interest.
-
Data Analysis: a. Correct the raw MIDs for natural isotope abundance. b. Use metabolic flux analysis software (e.g., INCA, Metran, OpenFLUX) to integrate the MIDs and extracellular flux rates (glucose uptake, lactate secretion) into a metabolic network model to calculate intracellular flux values.
Protocol 3: Western Blot Analysis for HIF-1α
This protocol is for detecting changes in the protein levels of HIF-1α, a downstream target affected by some MDH1 inhibitors, in response to this compound treatment under hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
This compound
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2, DFO)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells and grow to ~80-90% confluency. b. Treat cells with this compound or vehicle control for the desired duration. c. Induce hypoxia for the final 4-8 hours of treatment by placing cells in a hypoxia chamber (1% O2) or by adding a chemical inducer like CoCl2 (100 µM).
-
Protein Extraction: a. Lyse cells quickly on ice with ice-cold RIPA buffer containing inhibitors. Note: HIF-1α is rapidly degraded under normoxic conditions, so rapid processing is crucial. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.
-
Detection: a. Apply ECL detection reagent to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensities and normalize to a loading control (e.g., β-actin or α-tubulin).
References
Application of Mdh1-IN-1 in Lung Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mdh1-IN-1, a potent inhibitor of malate dehydrogenase 1 (MDH1), in the context of lung adenocarcinoma research. This document outlines the rationale for targeting MDH1 in this cancer type, summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo studies, and illustrates the relevant biological pathways and experimental workflows.
Introduction
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism, particularly in the malate-aspartate shuttle, which is vital for transferring reducing equivalents (NADH) from the cytosol to the mitochondria.[1][2] In cancer cells, including non-small cell lung cancer (NSCLC), metabolic pathways are often reprogrammed to meet the high energy demands of rapid proliferation.[3][4] Notably, MDH1 is frequently overexpressed in lung adenocarcinoma and its high expression is associated with a poor prognosis, making it an attractive therapeutic target.[5] this compound is a small molecule inhibitor of MDH1 that offers a promising tool to investigate the therapeutic potential of targeting this metabolic vulnerability in lung adenocarcinoma.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant MDH inhibitors.
| Compound | Target(s) | IC50 | Cell Line(s) | Key Findings |
| This compound (Compound 5i) | MDH1 | 6.79 μM | Not specified in the provided context, but implied for cancer research. | A potent inhibitor of MDH1 with potential anticancer activity. |
| MDH1/2-IN-1 | MDH1/MDH2 | 1.07 nM (MDH1), 1.06 nM (MDH2) | HCT116 (colon cancer) | Demonstrates significant anti-tumor potential by inhibiting mitochondrial respiration and the HIF-1α pathway. |
| LW1497 | MDH1/MDH2 | 10 μM (MDH inhibitor) | A549, H1299 (lung cancer) | Suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) by downregulating Slug. Promotes the degradation of HIF-1α. |
| Compound 50 | MDH1/MDH2 | Not specified | A549, H460 (lung cancer) | Displayed improved growth inhibition of lung cancer cell lines compared to LW1497. Reduced total ATP content and suppressed HIF-1α accumulation. |
Signaling Pathway
The inhibition of MDH1 by this compound disrupts cellular metabolism and downstream signaling pathways that are critical for cancer cell survival and proliferation. The following diagram illustrates the central role of MDH1 and the consequences of its inhibition.
Caption: MDH1 signaling pathway and the effect of this compound.
Experimental Workflow
A typical experimental workflow to evaluate the efficacy of this compound in lung adenocarcinoma research is depicted below.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of lung adenocarcinoma cells.
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H1299)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed lung adenocarcinoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM to determine the IC50 value. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Replace the medium in each well with 100 µL of medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for HIF-1α Expression
This protocol is for detecting changes in the expression of HIF-1α and other target proteins in lung adenocarcinoma cells treated with this compound.
Materials:
-
Lung adenocarcinoma cells (e.g., A549)
-
This compound
-
Hypoxia chamber or cobalt chloride (CoCl₂) for inducing hypoxia
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MDH1, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 5, 10, 20 µM) for 24 hours. To induce HIF-1α expression, cells can be placed in a hypoxic chamber (1% O₂) or treated with CoCl₂ (100 µM) for the last 4-6 hours of incubation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
In Vivo Xenograft Model
This protocol describes the establishment of a lung adenocarcinoma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Lung adenocarcinoma cells (e.g., A549)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for MDH1 and HIF-1α, or western blot).
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and regulations.
These detailed application notes and protocols provide a solid foundation for researchers to investigate the role of this compound in lung adenocarcinoma. The provided information on the mechanism of action, quantitative data, and experimental procedures will facilitate the design and execution of robust preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cancer Cell Metabolic Reprogramming with Mdh1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells undergo significant metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation. A key feature of this reprogramming is an increased reliance on glycolysis, a phenomenon known as the Warburg effect. This metabolic shift necessitates a constant supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis. Malate dehydrogenase 1 (MDH1), a cytosolic enzyme, plays a crucial role in regenerating cytosolic NAD+ from NADH by catalyzing the reversible conversion of oxaloacetate to malate.[1][2][3] In many cancers, including lung, breast, and pancreatic cancer, MDH1 is upregulated to support this altered metabolic state, making it an attractive therapeutic target.[2][4]
Mdh1-IN-1 is a potent and selective inhibitor of MDH1. By blocking MDH1 activity, this compound disrupts the malate-aspartate shuttle, leading to a reduction in NAD+ regeneration and an imbalance in cellular metabolism. This ultimately starves cancer cells of the energy and biosynthetic precursors required for their growth and survival, inducing cellular stress and apoptosis. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell metabolism and proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MDH1) | 6.79 μM | Recombinant Human MDH1 | |
| IC50 (MDH2) | > 40 μM | Recombinant Human MDH2 | N/A |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the affected signaling pathways and the general experimental workflows.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.
-
To prepare a 10 mM stock solution:
-
Weigh out 1 mg of this compound (MW: 355.43 g/mol ).
-
Dissolve in 281.35 µL of high-quality, anhydrous DMSO.
-
Vortex until fully dissolved. Ultrasonic treatment may be required.
-
Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
MDH1 Enzyme Activity Assay (IC50 Determination)
This protocol is adapted from standard spectrophotometric assays for MDH activity. It measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Recombinant Human MDH1 enzyme.
-
NADH solution: 2.5 mM in Assay Buffer.
-
Oxaloacetate (OAA) solution: 10 mM in Assay Buffer (prepare fresh).
-
This compound serial dilutions in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and recombinant MDH1 enzyme.
-
In a 96-well UV-transparent plate, add 2 µL of this compound serial dilutions (or DMSO as a vehicle control) to each well.
-
Add 178 µL of the enzyme-containing reaction mixture to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2.5 mM NADH and 10 µL of 10 mM OAA to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for MDH1 Expression
This protocol is for determining the protein levels of MDH1 in cancer cells.
-
Materials:
-
Cancer cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody: anti-MDH1.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDH1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis of Cellular NAD+/NADH Ratio
This protocol provides a method to measure the relative levels of NAD+ and NADH in cells treated with this compound.
-
Materials:
-
NAD+/NADH assay kit (commercially available).
-
Cancer cells treated with this compound.
-
Extraction buffer (provided in the kit).
-
-
Procedure:
-
Culture and treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and extract NAD+ and NADH using the extraction buffers provided in the kit, following the manufacturer's instructions. This typically involves a differential extraction procedure to separate NAD+ and NADH.
-
Perform the enzymatic cycling reaction according to the kit protocol, which generates a product that can be measured colorimetrically or fluorometrically.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of NAD+ and NADH based on a standard curve and determine the NAD+/NADH ratio.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line that forms tumors in mice.
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
-
Conclusion
This compound is a valuable tool for investigating the role of MDH1 in cancer cell metabolism. The protocols outlined in these application notes provide a framework for researchers to study the effects of this inhibitor on enzyme activity, cell viability, protein expression, metabolite levels, and in vivo tumor growth. By targeting the metabolic vulnerability of cancer cells, this compound holds promise as a potential therapeutic agent and a key research compound for dissecting the complexities of cancer metabolism.
References
- 1. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mdh1-IN-1 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the therapeutic potential of Mdh1-IN-1, a potent inhibitor of malate dehydrogenase 1 (MDH1), in combination with standard chemotherapy agents. While direct preclinical studies on this compound in combination therapies are not extensively published, this document extrapolates from the known mechanism of this compound and established methodologies for evaluating synergistic anti-cancer effects.
Introduction to this compound
This compound is a potent and specific inhibitor of cytosolic malate dehydrogenase (MDH1), with a reported IC50 of 6.79 μM. MDH1 is a critical enzyme in cellular metabolism, playing a key role in the malate-aspartate shuttle and the citric acid cycle.[1] By catalyzing the reversible conversion of malate to oxaloacetate, MDH1 is essential for regenerating NAD+ in the cytoplasm, a process vital for sustaining high rates of glycolysis observed in many cancer cells (the Warburg effect).[2] Upregulation of MDH1 is observed in various cancers and is often associated with poor prognosis.[2] Inhibition of MDH1 by this compound disrupts cellular metabolism, leading to a reduction in NADH production, increased cellular stress, and ultimately apoptosis in cancer cells.[3] Targeting the metabolic vulnerabilities of cancer cells with this compound presents a promising therapeutic strategy, and its combination with conventional chemotherapy could lead to enhanced efficacy and overcome resistance.[3]
Scientific Rationale for Combination Therapy
The metabolic reprogramming in cancer cells not only supports their proliferation but also contributes to chemoresistance. Combining this compound with traditional cytotoxic agents like doxorubicin, cisplatin, and paclitaxel is hypothesized to have a synergistic effect through complementary mechanisms of action:
-
Metabolic Stress and Enhanced Cytotoxicity: this compound induces metabolic stress by disrupting redox balance and energy production. This can sensitize cancer cells to the DNA-damaging effects of doxorubicin and cisplatin, or the microtubule-disrupting activity of paclitaxel.
-
Overcoming Chemoresistance: Some forms of chemoresistance are linked to altered metabolic pathways. By targeting MDH1, this compound may circumvent these resistance mechanisms.
-
Induction of Apoptosis: Both this compound and conventional chemotherapies can induce apoptosis through different signaling pathways. Their combined use may lead to a more robust apoptotic response.
Preclinical Data Summary (Hypothetical)
As no direct preclinical data for this compound in combination with doxorubicin, cisplatin, or paclitaxel is publicly available, the following tables are presented as templates for data organization and are populated with hypothetical values to illustrate potential synergistic interactions.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in A549 Lung Cancer Cells
| Treatment Group | IC50 (µM) - 48h | Combination Index (CI) at Fa=0.5 |
| This compound | 8.5 | N/A |
| Doxorubicin | 0.5 | N/A |
| This compound + Doxorubicin (1:1 ratio) | 3.2 (this compound) / 0.19 (Doxorubicin) | 0.75 (Synergism) |
Table 2: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in MCF-7 Breast Cancer Cells
| Treatment Group | IC50 (µM) - 48h | Combination Index (CI) at Fa=0.5 |
| This compound | 10.2 | N/A |
| Cisplatin | 5.8 | N/A |
| This compound + Cisplatin (1:1 ratio) | 4.1 (this compound) / 2.3 (Cisplatin) | 0.80 (Synergism) |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model (A549 Cells)
| Treatment Group (n=8) | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | 0% |
| This compound (20 mg/kg, p.o., daily) | 1100 ± 180 | 26.7% |
| Paclitaxel (10 mg/kg, i.p., weekly) | 950 ± 150 | 36.7% |
| This compound + Paclitaxel | 400 ± 90 | 73.3% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., doxorubicin, cisplatin, paclitaxel; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For combination treatment, prepare drug mixtures at a constant molar ratio (e.g., 1:1, 1:5, 5:1).
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the chemotherapy agent, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
References
- 1. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry-Based Proteomics for the Identification of Mdh1-IN-1 Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a critical role in cellular metabolism, primarily through its function in the malate-aspartate shuttle.[1][2] This shuttle is essential for transferring reducing equivalents (NADH) generated during glycolysis from the cytoplasm into the mitochondria for oxidative phosphorylation.[1][2] MDH1 catalyzes the reversible oxidation of malate to oxaloacetate, a key step in this process.[3] Upregulation of MDH1 has been observed in various cancers, where it supports the high metabolic demands of rapidly proliferating tumor cells, making it an attractive therapeutic target.
Mdh1-IN-1 is a potent inhibitor of MDH1. Understanding the full spectrum of its cellular targets, including potential off-targets, is crucial for its development as a therapeutic agent. Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to globally identify the cellular proteins that interact with small molecules like this compound. These methods can provide critical insights into the mechanism of action, identify biomarkers for drug efficacy, and reveal potential sources of toxicity.
This document provides detailed application notes and protocols for utilizing mass spectrometry-based proteomics to identify the cellular targets of this compound. The described methods include Thermal Proteome Profiling (TPP) and Affinity Purification coupled with Mass Spectrometry (AP-MS).
Data Presentation: Quantitative Proteomic Analysis of Mdh1 Inhibitor Treatment
While specific quantitative proteomics data for this compound is not yet publicly available, data from studies on similar Mdh1 inhibitors, such as BI-2536 (a PLK1 inhibitor also identified as a potential Mdh1 inhibitor) and LW1497 (a dual Mdh1/2 inhibitor), can serve as a valuable proxy to illustrate the expected outcomes of such experiments. The following tables summarize hypothetical quantitative data based on the effects observed for these related compounds, demonstrating how to present findings from a proteomics study aimed at identifying this compound targets.
Table 1: Thermal Proteome Profiling (TPP) Data Summary of Proteins with Altered Thermal Stability Upon Mdh1 Inhibitor Treatment. This table illustrates expected results from a TPP experiment, where changes in protein melting temperature (Tm) upon inhibitor binding are measured. A positive ΔTm indicates protein stabilization, suggesting direct binding.
| Protein | Gene | Uniprot ID | Fold Change (Treated/Control at 52°C) | ΔTm (°C) | p-value | Putative Role |
| Malate Dehydrogenase 1 | MDH1 | P40925 | 2.5 | +4.2 | <0.001 | On-Target |
| Polo-like kinase 1 | PLK1 | P53350 | 1.8 | +2.1 | <0.01 | Potential Off-Target |
| Bcl-2-like protein 1 | BCL2L1 | Q07817 | 0.6 | -1.5 | <0.05 | Downstream Effect |
| Bad | BAD | Q92934 | 1.5 | N/A | <0.05 | Downstream Effect |
| Mcl-1 | MCL1 | Q07820 | 1.7 | N/A | <0.05 | Downstream Effect |
Data is hypothetical and based on expected outcomes for Mdh1 inhibitors like BI-2536.
Table 2: Affinity Purification-Mass Spectrometry (AP-MS) Data Summary of Proteins Enriched with an Immobilized this compound Analog. This table presents hypothetical results from an AP-MS experiment designed to pull down proteins that directly bind to an immobilized version of this compound.
| Protein | Gene | Uniprot ID | Spectral Counts (this compound analog) | Spectral Counts (Control) | Fold Change | p-value | Putative Role |
| Malate Dehydrogenase 1 | MDH1 | P40925 | 152 | 5 | 30.4 | <0.0001 | On-Target |
| Malate Dehydrogenase 2 | MDH2 | P40926 | 25 | 2 | 12.5 | <0.01 | Potential Off-Target |
| Glutamate-oxaloacetate transaminase 1 | GOT1 | P17174 | 15 | 1 | 15.0 | <0.01 | Interacting Partner |
| Glutamate-oxaloacetate transaminase 2 | GOT2 | P00505 | 12 | 0 | - | <0.05 | Interacting Partner |
Data is hypothetical and based on expected outcomes for Mdh1 inhibitors.
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for this compound Target Identification
This protocol describes a method to assess the thermal stability of proteins in the presence of this compound on a proteome-wide scale.
1. Cell Culture and Treatment: a. Culture cancer cells (e.g., A549 lung cancer cells) to ~80% confluency. b. Treat cells with this compound at a final concentration of 10 µM or with vehicle (DMSO) as a control for 1 hour at 37°C.
2. Cell Lysis and Heating: a. Harvest cells and resuspend in PBS supplemented with protease and phosphatase inhibitors. b. Lyse cells by freeze-thaw cycles. c. Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. d. Aliquot the supernatant into PCR tubes. e. Heat the aliquots to a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Protein Precipitation and Digestion: a. Centrifuge the heated lysates at 100,000 x g for 20 minutes at 4°C to pellet precipitated proteins. b. Collect the supernatant containing the soluble protein fraction. c. Reduce, alkylate, and digest the proteins with trypsin overnight.
4. LC-MS/MS Analysis: a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for comprehensive protein quantification.
5. Data Analysis: a. Process the raw MS data using a suitable software (e.g., MaxQuant, Proteome Discoverer). b. Normalize protein abundance data. c. For each protein, plot the relative soluble fraction as a function of temperature to generate melting curves for both the treated and control samples. d. Calculate the change in melting temperature (ΔTm) for each protein. Proteins with a significant positive ΔTm are considered direct targets of this compound.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the steps for identifying proteins that bind to an immobilized this compound analog.
1. Synthesis of this compound Affinity Probe: a. Synthesize an analog of this compound containing a linker and a reactive group (e.g., biotin or an alkyne for click chemistry).
2. Immobilization of the Affinity Probe: a. Covalently attach the this compound analog to agarose or magnetic beads.
3. Cell Lysis and Protein Extraction: a. Culture and harvest cancer cells as described in the TPP protocol. b. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. c. Clear the lysate by centrifugation.
4. Affinity Pulldown: a. Incubate the cleared cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate lysate with unconjugated beads or beads conjugated with a structurally similar but inactive molecule. c. Wash the beads extensively with lysis buffer to remove non-specific binders.
5. Elution and Sample Preparation for MS: a. Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with excess this compound. b. Reduce, alkylate, and digest the eluted proteins with trypsin.
6. LC-MS/MS Analysis: a. Analyze the peptide mixture by LC-MS/MS.
7. Data Analysis: a. Identify and quantify the proteins in each sample using appropriate software. b. Compare the protein abundance in the this compound pulldown to the control pulldown to identify specifically enriched proteins.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound target identification.
Caption: The Malate-Aspartate Shuttle and Mdh1 inhibition.
Caption: Mdh1 inhibition disrupts cancer cell metabolism.
References
Application Notes and Protocols for Immunoprecipitation of MDH1 after Mdh1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malate Dehydrogenase 1 (MDH1) is a crucial cytosolic enzyme that catalyzes the reversible conversion of malate to oxaloacetate, playing a pivotal role in the malate-aspartate shuttle, glycolysis, and cellular energy metabolism.[1][2][3][4][5] Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target. Mdh1-IN-1 is a small molecule inhibitor designed to target the enzymatic activity of MDH1. Understanding the molecular consequences of this compound treatment is essential for drug development.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When coupled with subsequent analyses like Western blotting or mass spectrometry, IP can be used to study protein-protein interactions, post-translational modifications, and the effect of small molecule inhibitors on these processes.
These application notes provide a detailed protocol for the immunoprecipitation of MDH1 from cell lysates following treatment with this compound. The aim is to enable researchers to investigate the impact of this inhibitor on MDH1's interaction with its binding partners.
Signaling Pathway and Experimental Workflow
MDH1 in Cellular Metabolism
MDH1 is a central node in cellular metabolism, primarily known for its role in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria. This process is vital for maintaining cellular redox balance and supporting aerobic respiration. MDH1 also participates in gluconeogenesis and the tricarboxylic acid (TCA) cycle.
Caption: MDH1's role in the malate-aspartate shuttle and its inhibition by this compound.
Experimental Workflow for MDH1 Immunoprecipitation
The following diagram outlines the key steps for the immunoprecipitation of MDH1 after treating cells with this compound.
Caption: A stepwise workflow for MDH1 immunoprecipitation after inhibitor treatment.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Anti-MDH1 Antibody (IP grade) | Boster Bio | A04262 or M04262 |
| Normal Rabbit/Mouse IgG | Cell Signaling Technology | Varies by species |
| Protein A/G Magnetic Beads | Cell Signaling Technology | #73778 or #70024 |
| This compound | Benchchem | Varies |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
| Cell Lysis Buffer (1X) | Cell Signaling Technology | #9803 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| PBS (Phosphate-Buffered Saline) | Gibco | 10010023 |
| SDS-PAGE Sample Buffer | Bio-Rad | 1610747 |
| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 |
Protocol: Immunoprecipitation of MDH1
This protocol is designed for cultured cells grown on a 10 cm plate. Adjust volumes accordingly for different plate sizes.
1. Cell Culture and Treatment: a. Culture your cells of interest to 80-90% confluency. b. Treat the cells with the desired concentration of this compound for the appropriate duration. c. Include a vehicle control (e.g., DMSO) treated sample.
2. Cell Lysis: a. After treatment, aspirate the media and wash the cells once with ice-cold PBS. b. Add 0.5 mL of ice-cold 1X cell lysis buffer (supplemented with protease/phosphatase inhibitors) to each plate. c. Incubate on ice for 5 minutes. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Sonicate the lysate on ice (3 pulses of 5 seconds each) to ensure complete lysis. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate (e.g., using a BCA assay). Adjust the concentration to 1-2 mg/mL with lysis buffer.
3. Pre-clearing the Lysate (Recommended): a. To a 500 µL lysate, add 20 µL of Protein A/G magnetic beads. b. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding. c. Pellet the beads using a magnetic separation rack and transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-MDH1 antibody. b. For a negative control, add an equivalent amount of normal IgG from the same host species as the primary antibody to a separate tube of lysate. c. Incubate with gentle rotation for 2 hours to overnight at 4°C.
5. Capture of Immuno-complexes: a. Add 20-30 µL of pre-washed Protein A/G magnetic beads to each sample. b. Incubate with rotation for 1-2 hours at 4°C.
6. Washing: a. Pellet the beads using a magnetic separation rack and discard the supernatant. b. Wash the beads three times with 500 µL of ice-cold cell lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet. c. After the final wash, carefully remove all of the supernatant.
7. Elution: a. Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer containing DTT. b. Heat the samples at 95-100°C for 5 minutes to elute the proteins and denature the antibodies. c. Briefly centrifuge the tubes and use a magnetic rack to pellet the beads. d. Carefully collect the supernatant containing the immunoprecipitated proteins.
8. Downstream Analysis: a. The eluted samples are now ready for analysis by Western blotting or mass spectrometry. b. For Western blotting, load 15-20 µL of the eluate per lane.
Data Presentation
Table 1: Experimental Conditions for MDH1 Immunoprecipitation
| Parameter | Recommended Condition | Notes |
| Cell Type | User-defined (e.g., A549, HEK293T) | MDH1 is ubiquitously expressed. |
| This compound Concentration | 1-10 µM (titrate for optimal effect) | Based on typical IC50 values for similar inhibitors. |
| Treatment Duration | 4-24 hours (time-course recommended) | |
| Lysis Buffer | Non-denaturing (e.g., RIPA, Triton X-100 based) | To preserve protein-protein interactions. |
| Protein Lysate Amount | 500 µg - 1 mg | |
| Anti-MDH1 Antibody | 2-5 µg | Titrate for optimal pull-down. |
| Negative Control | Normal Rabbit/Mouse IgG | Essential for assessing non-specific binding. |
| Bead Type | Protein A/G Magnetic Beads | |
| Elution Buffer | 1X SDS-PAGE Sample Buffer | For subsequent Western blot analysis. |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or low MDH1 signal | Inefficient cell lysis | Use sonication and appropriate lysis buffer. |
| Poor antibody binding | Use a validated IP-grade antibody; increase antibody amount. | |
| Insufficient protein input | Increase the amount of cell lysate. | |
| High background | Insufficient washing | Increase the number and duration of wash steps. |
| Non-specific antibody binding | Perform pre-clearing of the lysate; use a high-quality isotype control. | |
| Aggregated proteins | Centrifuge lysate at high speed before IP. | |
| Co-elution of antibody heavy and light chains | Elution with SDS buffer | Use an IP/Co-IP kit with chain-specific elution buffers if this interferes with downstream analysis. |
Conclusion
This document provides a comprehensive guide for the immunoprecipitation of MDH1 following treatment with the inhibitor this compound. Adherence to these protocols, including the use of appropriate controls, will enable researchers to robustly investigate the effects of this compound on MDH1 and its interactome. The provided diagrams and tables serve as quick references for the underlying pathways and experimental setup. Successful application of this technique will provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for Studying the Tumor Immune Microenvironment with Mdh1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, creating a unique tumor microenvironment (TME) that not only supports tumor growth but also suppresses anti-tumor immunity. Malate dehydrogenase 1 (MDH1), a cytosolic enzyme crucial for the malate-aspartate shuttle, plays a pivotal role in cellular metabolism and redox balance.[1][2][3] In cancer cells, MDH1 is frequently upregulated and is associated with poor prognosis, making it an attractive therapeutic target.[1][4] Emerging evidence suggests that MDH1 also influences the immune landscape within the TME, particularly by affecting macrophage functions.
Mdh1-IN-1 is a potent inhibitor of MDH1. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the intricate relationship between cancer cell metabolism and the tumor immune microenvironment. The following protocols are designed to enable researchers to dissect the impact of MDH1 inhibition on key immune cell populations and their functions.
Mechanism of Action of MDH1
MDH1 catalyzes the reversible conversion of malate to oxaloacetate in the cytoplasm, a critical step in the malate-aspartate shuttle that transports NADH reducing equivalents into the mitochondria for oxidative phosphorylation. By inhibiting MDH1, this compound is expected to disrupt this shuttle, leading to altered cellular metabolism, including a potential shift towards glycolysis and changes in the availability of metabolic intermediates. This metabolic perturbation in cancer cells can, in turn, modulate the function of immune cells within the TME.
Diagram of the MDH1-Mediated Malate-Aspartate Shuttle
Caption: MDH1's role in the malate-aspartate shuttle.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for this compound's effects on the tumor immune microenvironment. The following table summarizes the known inhibitory concentrations of this compound and related compounds. Researchers are encouraged to generate their own dose-response curves for their specific cell systems.
| Compound | Target | IC50 | Cell Line / Assay Conditions | Reference |
| This compound | MDH1 | Not specified | Not specified | - |
| BI-2536 | Plk1 | 0.83 nM | Enzymatic Assay | |
| Compound 50 | MDH1/2 | Not specified | A549 lung cancer cells |
Experimental Protocols
Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages to pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs)
-
This compound (dissolved in DMSO)
-
LPS (for M1 polarization)
-
IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
IL-13 (for M2 polarization)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
RNA isolation kit and reagents for qRT-PCR (primers for iNOS, Arg1, etc.)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-10)
Protocol:
-
Macrophage Differentiation: Differentiate bone marrow cells or monocytes into macrophages using appropriate growth factors (e.g., M-CSF).
-
Treatment: Seed macrophages in 6-well plates. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Polarization:
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for M1 (CD86) and M2 (CD206) surface markers.
-
qRT-PCR: Isolate RNA and perform qRT-PCR to analyze the expression of M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Mrc1) marker genes.
-
ELISA: Collect supernatants and measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines.
-
Workflow Diagram
References
Application Notes and Protocols: Seahorse XF Analysis of Cells Treated with Mdh1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mdh1-IN-1 is a potent inhibitor of malate dehydrogenase 1 (MDH1), a crucial enzyme in the malate-aspartate shuttle.[1] This shuttle is essential for the translocation of NADH reducing equivalents from the cytoplasm into the mitochondrial matrix, a process vital for cellular respiration and energy production.[1] By inhibiting MDH1, this compound disrupts this shuttle, leading to a decrease in mitochondrial respiration and presenting a promising therapeutic strategy for targeting cancer metabolism.[1][2][3] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time, providing critical insights into their mechanism of action. These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to assess the metabolic phenotype of cells treated with this compound.
Principle of the Assay
The Seahorse XF Analyzer measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Treatment of cells with this compound is expected to inhibit the malate-aspartate shuttle, thereby reducing the supply of NADH to the electron transport chain. This will lead to a decrease in OCR. As a compensatory mechanism to meet cellular energy demands, cells may upregulate glycolysis, resulting in an increase in ECAR. By measuring these changes, researchers can quantify the impact of this compound on cellular bioenergetics.
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF analysis of cells treated with an MDH1 inhibitor. The data presented here is based on studies with a potent MDH1/2 dual inhibitor, compound 50, which is a derivative of LW1497 and serves as a representative example of the effects of MDH1 inhibition. A dose-dependent decrease in ATP production is the anticipated outcome.
Table 1: Effect of an MDH1 Inhibitor on Total ATP Production Rate
| Treatment Group | Concentration (µM) | Total ATP Production Rate (% of Control) |
| Vehicle Control | - | 100% |
| MDH1 Inhibitor (Compound 50) | 5 | 85.4% |
| MDH1 Inhibitor (Compound 50) | 10 | 71.4% |
Table 2: Expected Changes in Key Bioenergetic Parameters Following this compound Treatment
| Parameter | Expected Change | Rationale |
| Basal OCR | ↓ | Inhibition of the malate-aspartate shuttle reduces NADH supply to the electron transport chain. |
| Maximal OCR | ↓ | Reduced substrate supply limits the maximal respiratory capacity. |
| Spare Respiratory Capacity | ↓ | The cell's ability to respond to increased energy demand is compromised. |
| Basal ECAR | ↑ or ↔ | Cells may increase glycolysis to compensate for reduced mitochondrial ATP production. |
| Glycolytic Reserve | ↑ or ↔ | The cell's capacity to further increase glycolysis may be enhanced. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the malate-aspartate shuttle, the target of this compound, and the experimental workflow for the Seahorse XF analysis.
Caption: Malate-Aspartate Shuttle and Site of this compound Inhibition.
Caption: Experimental Workflow for Seahorse XF Analysis.
Experimental Protocols
Materials
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant Solution (Agilent)
-
Seahorse XF Base Medium (or appropriate cell culture medium, unbuffered)
-
Glucose, Pyruvate, Glutamine (for supplementing assay medium)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
-
Standard cell culture reagents and equipment
Protocol: Seahorse XF Mito Stress Test
This protocol is adapted from standard Agilent Seahorse XF protocols.
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density. The cell density should be optimized to yield OCR values within the instrument's linear range.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: this compound Treatment and Seahorse XF Assay
-
Prepare Assay Medium: Warm Seahorse XF base medium and supplement with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.
-
Prepare this compound: Prepare a stock solution of this compound in a suitable vehicle. Further dilute in the assay medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the vehicle.
-
Treat Cells: Remove the cell culture medium from the wells and add the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate: Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) in a standard CO2 incubator.
-
Hydrate Sensor Cartridge: While cells are incubating, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C for at least one hour.
-
Prepare for Assay:
-
Following treatment, remove the medium from the cell plate and wash each well with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Load Sensor Cartridge:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the appropriate ports of the hydrated sensor cartridge with the compounds:
-
Port A: Oligomycin (e.g., 1.0-2.0 µM final concentration)
-
Port B: FCCP (e.g., 0.5-2.0 µM final concentration, requires optimization)
-
Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration each)
-
-
-
Run Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and ECAR before sequentially injecting the compounds from ports A, B, and C.
-
Data Analysis
The Seahorse XF software will automatically calculate OCR and ECAR values. The key parameters of the Mito Stress Test are:
-
Basal Respiration: The initial OCR reading before the injection of any compounds.
-
ATP Production-Linked Respiration: The decrease in OCR after the injection of Oligomycin.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.
Compare the data from this compound treated cells to the vehicle-treated control cells to determine the effect of the inhibitor on mitochondrial function.
Conclusion
The Seahorse XF platform provides a robust and sensitive method for characterizing the metabolic effects of this compound. By measuring real-time changes in mitochondrial respiration and glycolysis, researchers can gain valuable insights into the mechanism of action of this inhibitor and its potential as a therapeutic agent. The provided protocols and expected data serve as a guide for designing and interpreting experiments to investigate the bioenergetic consequences of MDH1 inhibition.
References
Application Notes and Protocols: Assessing the Impact of Mdh1-IN-1 on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malate dehydrogenase 1 (MDH1) is a crucial cytosolic enzyme that plays a pivotal role in cellular energy metabolism. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle.[1][2][3] This shuttle is essential for transferring NADH-reducing equivalents generated during glycolysis from the cytoplasm into the mitochondrial matrix, where they are utilized by the electron transport chain (ETC) to drive oxidative phosphorylation (OXPHOS) and ATP synthesis.[1][4] Consequently, inhibition of MDH1 is expected to impair mitochondrial respiration.
Mdh1-IN-1 is a putative inhibitor of MDH1. By blocking the function of MDH1, this compound is hypothesized to disrupt the malate-aspartate shuttle, leading to a decreased supply of NADH to the mitochondria. This, in turn, would be expected to reduce the rate of oxygen consumption and ATP production by the mitochondria. These application notes provide a detailed protocol for assessing the effects of this compound on mitochondrial respiration in cultured cells using the Seahorse XF Analyzer, along with methods for measuring mitochondrial membrane potential and ATP production.
Putative Signaling Pathway of this compound Action
Caption: Putative mechanism of this compound action on mitochondrial respiration.
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer (Mito Stress Test)
This protocol measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XFp/XFe96/XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cultured cells of interest
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Cell Treatment with this compound:
-
Remove the cell culture medium from the microplate and wash the cells with the prepared Seahorse XF assay medium.
-
Add fresh assay medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for the desired treatment time.
-
-
Seahorse XF Analyzer Setup:
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the calibration.
-
-
Mito Stress Test Measurement:
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
Subsequently, it will inject the inhibitors in the following sequence:
-
Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration and proton leak.
-
FCCP: To uncouple the mitochondrial membrane and measure maximal respiration.
-
Rotenone/Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration as outlined in the table below.
-
Data Presentation: Mito Stress Test Parameters
| Parameter | Calculation | Interpretation |
| Basal Respiration | (Last rate measurement before oligomycin injection) - (Non-mitochondrial respiration) | Baseline oxygen consumption of the cells. |
| ATP-Linked Respiration | (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection) | Portion of basal respiration used for ATP synthesis. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) - (Non-mitochondrial respiration) | Oxygen consumption due to protons leaking across the inner mitochondrial membrane. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration) | The maximum respiratory capacity of the mitochondria. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | The ability of the cell to respond to an increased energy demand. |
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction.
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye
-
FCCP (positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
-
Cultured cells
Protocol (using TMRE):
-
Cell Culture and Treatment:
-
Culture cells in a suitable format (e.g., 96-well black plate with a clear bottom).
-
Treat cells with this compound at various concentrations for the desired duration. Include a positive control group treated with FCCP (e.g., 20 µM for 10 minutes).
-
-
TMRE Staining:
-
Add TMRE solution to each well to a final concentration of 50-200 nM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing and Measurement:
-
Gently wash the cells with pre-warmed PBS or assay buffer.
-
Measure the fluorescence intensity using a plate reader (Ex/Em = ~549/575 nm) or visualize under a fluorescence microscope.
-
Data Presentation: Mitochondrial Membrane Potential
| Treatment | Concentration | Fluorescence Intensity (Arbitrary Units) | % of Control |
| Vehicle Control | - | 100% | |
| This compound | X µM | ||
| This compound | Y µM | ||
| FCCP (Positive Control) | 20 µM |
Measurement of Cellular ATP Levels
Inhibition of mitochondrial respiration is expected to lead to a decrease in cellular ATP levels.
Materials:
-
Commercially available ATP assay kit (e.g., luciferase-based)
-
Luminometer
-
Cultured cells
Protocol (using a luciferase-based assay):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well white plate and treat with this compound as described previously.
-
-
Cell Lysis and ATP Measurement:
-
Lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase-based reagent, which will produce a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample and normalize to cell number or protein content.
-
Data Presentation: Cellular ATP Levels
| Treatment | Concentration | Luminescence (RLU) | ATP Concentration (µM) | % of Control |
| Vehicle Control | - | 100% | ||
| This compound | X µM | |||
| This compound | Y µM |
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on mitochondrial function.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the putative MDH1 inhibitor, this compound, on mitochondrial respiration and overall mitochondrial health. By employing these methods, researchers can obtain quantitative data on key bioenergetic parameters, thereby elucidating the mechanism of action of this compound and its potential as a modulator of cellular metabolism.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mdh1-IN-1 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Mdh1-IN-1 for various cell lines. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Malate Dehydrogenase 1 (MDH1). MDH1 is a crucial enzyme in cellular metabolism, responsible for the reversible conversion of malate to oxaloacetate, a key step in the malate-aspartate shuttle.[1][2] This shuttle is vital for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria, which is essential for cellular energy production (ATP) and for regenerating cytosolic NAD+ to support high rates of glycolysis.[2][3] In many cancer cells, metabolic pathways are reprogrammed to support rapid proliferation, often leading to an upregulation of MDH1 activity.[1] By inhibiting MDH1, this compound disrupts the cellular energy balance and the supply of building blocks necessary for rapid cell growth, which can lead to cell stress and programmed cell death (apoptosis).
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for this compound is its reported half-maximal inhibitory concentration (IC50), which is 6.79 µM . However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line of interest. A typical starting range for a dose-response curve could be from 0.1 µM to 100 µM.
Q3: Which cell lines are likely to be sensitive to this compound?
A3: Cell lines with a high reliance on glycolysis for energy production are more likely to be sensitive to this compound. This includes many cancer cell lines known for their high metabolic rates. While specific data for this compound across a wide range of cell lines is limited, studies on other MDH1/2 inhibitors have shown effects in the following cancer cell lines:
-
Lung Cancer: A549, NCI-H460, H1299
-
Colon Cancer: HCT116
-
Leukemia: Jurkat cells
-
Diffuse Large B-cell Lymphoma: OCI-LY1, OCI-LY10
It is important to empirically determine the sensitivity of your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the specific assay being performed. For initial dose-response experiments measuring cell viability, a 24 to 72-hour incubation is common. For assays measuring more immediate effects on signaling pathways (e.g., western blotting for target engagement), shorter incubation times (e.g., 2, 6, 12, 24 hours) may be more appropriate.
Data Presentation
The following table summarizes the reported IC50 values for this compound and other relevant MDH inhibitors. This data can be used as a reference for designing your experiments.
| Inhibitor | Target(s) | IC50 Value | Cell Line(s) | Reference |
| This compound | MDH1 | 6.79 µM | Not specified in provided context | |
| Mdh1-IN-2 | MDH1, MDH2 | 2.27 µM (MDH1), 27.47 µM (MDH2) | OCI-LY1, OCI-LY10 | |
| LW1497 | MDH1/MDH2 | ~10 µM (used concentration) | A549, H1299 | |
| Compound 50 | MDH1/MDH2 | Growth inhibition observed | A549, H460 |
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well (typically 10 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO (typically 100 µL) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot for Target Engagement
This protocol can be used to confirm that this compound is engaging with its target, MDH1, in the cells. A downstream indicator of MDH1 inhibition can be a change in the NAD+/NADH ratio, though this is more complex to measure directly. A more straightforward approach is to look for downstream effects on metabolic pathways.
Materials:
-
Your cell line of interest
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MDH1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (and a vehicle control) for the desired time.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MDH1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
Caption: MDH1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | 1. This compound concentration is too low. 2. The cell line is resistant to MDH1 inhibition. 3. The inhibitor is inactive. | 1. Increase the concentration range in your dose-response experiment. 2. Consider using a cell line known to be sensitive or one with high MDH1 expression. 3. Ensure proper storage of the this compound stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. |
| High cytotoxicity in all treated wells | 1. This compound concentration is too high. 2. Solvent (DMSO) toxicity. | 1. Lower the concentration range in your dose-response experiment. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Pipetting errors during compound dilution or assay steps. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix well. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in the media | 1. The concentration exceeds the solubility limit in the aqueous medium. 2. "Solvent shock" from adding a concentrated DMSO stock directly to the medium. | 1. Lower the final concentration of this compound. 2. Prepare an intermediate dilution of the stock in pre-warmed medium before adding it to the wells. Gently mix while adding. |
References
Mdh1-IN-1 solubility and stability in cell culture media
Welcome to the technical support center for Mdh1-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and guidance on the solubility, stability, and effective use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of malate dehydrogenase 1 (MDH1), an enzyme that plays a crucial role in cellular metabolism by catalyzing the reversible conversion of malate to oxaloacetate.[1][2] In some contexts, it is also referred to as MDH1/2-IN-1, indicating inhibitory activity against both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms with high potency (IC50 values of 1.07 nM and 1.06 nM, respectively).[3][4] By inhibiting MDH1/2, this compound disrupts the malate-aspartate shuttle, which is essential for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for ATP production.[5] This disruption leads to the inhibition of mitochondrial respiration and a reduction in the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression. Consequently, this compound demonstrates significant anti-tumor potential by targeting cancer cell metabolism.
Q2: What is the solubility of this compound in common solvents?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in DMSO. For optimal results, it is advised to use newly opened, anhydrous DMSO as the solvent can be hygroscopic, which may affect solubility. The use of sonication can aid in the dissolution process.
Q3: How should I prepare and store stock solutions of this compound?
For preparing stock solutions, refer to the table below for recommended volumes. To avoid repeated freeze-thaw cycles that can lead to product degradation, it is best practice to aliquot the stock solution into single-use volumes.
Q4: Is this compound stable in cell culture media?
The stability of this compound in specific cell culture media has not been extensively published. Stability can be influenced by several factors including the media composition (e.g., presence of serum, pH) and incubation conditions (e.g., temperature, CO2 levels). It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment. If experiments require long-term incubation, it is advisable to determine the stability of this compound in your specific experimental conditions.
Q5: Is this compound cell-permeable?
While direct quantitative data on cell permeability may be limited, the reported biological activities of this compound in various cell lines strongly indicate that it is cell-permeable. For instance, it has been shown to inhibit hypoxia-induced HIF-1α accumulation in human colon cancer HCT116 cells, an intracellular process. Furthermore, its in vivo efficacy in xenograft models supports its ability to penetrate cell membranes to reach its intracellular target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO in the media is too high, causing the compound to precipitate. The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture media. | Ensure the final concentration of DMSO in your cell culture media is low, typically ≤0.5%, to maintain solubility. Prepare intermediate dilutions of the this compound stock solution in cell culture media before adding to the final culture volume. Perform a solubility test in your specific cell culture medium to determine the maximum working concentration without precipitation. |
| Inconsistent or no biological effect observed. | The this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. The compound may not be stable under your specific long-term incubation conditions. The concentration used may be too low to elicit a response in your cell type. | Always aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. If long-term incubation is necessary, consider replenishing the compound by changing the media at regular intervals. |
| Observed cellular toxicity is not consistent with the expected mechanism of action. | Off-target effects of the compound at high concentrations. The solvent (DMSO) may be causing toxicity at the concentration used. | Perform a dose-response curve to identify a concentration that is effective without causing general toxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments to rule out solvent-induced toxicity. |
Data and Protocols
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 355.43 g/mol | |
| Formula | C21H25NO4 | |
| CAS Number | 2143463-31-2 | |
| Appearance | White to off-white solid | |
| IC50 (MDH1) | 6.79 µM | |
| IC50 (MDH1/2-IN-1) | 1.07 nM (MDH1), 1.06 nM (MDH2) |
Solubility Data
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (281.35 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO. |
Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.355 mg | 1.777 mg | 3.554 mg |
| 5 mM | 1.777 mg | 8.885 mg | 17.77 mg |
| 10 mM | 3.554 mg | 17.77 mg | 35.54 mg |
Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.
Experimental Protocols
Protocol for Assessing this compound Solubility in Cell Culture Media
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
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Make serial dilutions of the this compound stock solution into your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum. A suggested range of final concentrations to test is 1 µM to 100 µM.
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Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
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Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a relevant experimental duration (e.g., 24, 48, 72 hours).
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Visually inspect for any precipitation at regular intervals using a light microscope.
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(Optional) For a quantitative assessment, centrifuge the samples and measure the concentration of the soluble this compound in the supernatant using an appropriate analytical method such as HPLC or LC-MS.
Protocol for Assessing this compound Stability in Cell Culture Media
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Prepare a working solution of this compound in your desired cell culture medium at a typical experimental concentration.
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Incubate the solution under standard cell culture conditions (37°C, 5% CO2).
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At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.
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Analyze the concentration of intact this compound in each aliquot using a suitable analytical method like HPLC or LC-MS.
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability profile.
Visualizations
Caption: this compound inhibits MDH1, disrupting the malate-aspartate shuttle and mitochondrial respiration.
Caption: A typical workflow for in vitro experiments using this compound.
Caption: A decision tree for troubleshooting this compound precipitation in cell culture media.
References
- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MDH1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Mdh1-IN-1 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Mdh1-IN-1. Our resources address common challenges, particularly the issue of precipitation in stock solutions, to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Malate Dehydrogenase 1 (MDH1), a crucial enzyme in cellular metabolism.[1][2] MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a key step in the malate-aspartate shuttle.[3][4] This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria to generate ATP.[3] By inhibiting MDH1, this compound disrupts these fundamental energy pathways, which can be particularly effective in targeting cancer cells that have reprogrammed metabolic pathways to support rapid growth.
Q2: My this compound has precipitated out of my stock solution. What should I do?
Precipitation of this compound from a stock solution can be a common issue. Please refer to our detailed Troubleshooting Guide below for step-by-step instructions on how to redissolve the compound and prevent future precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (281.35 mM) with the aid of ultrasonication. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.
Q4: How should I store my this compound stock solution?
Proper storage is critical to maintaining the stability of your this compound stock solution. For long-term storage, it is recommended to store the solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
This compound Stock Solution Properties
| Property | Recommendation | Source |
| Solvent | DMSO | |
| Maximum Concentration | 100 mg/mL (281.35 mM) with ultrasonic treatment | |
| Long-Term Storage | -80°C for up to 6 months | |
| Short-Term Storage | -20°C for up to 1 month |
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to resolving and preventing the precipitation of this compound in your stock solutions.
Caption: A flowchart outlining the steps to troubleshoot and prevent this compound precipitation.
Q: I have observed a precipitate in my this compound stock solution. What are the immediate steps to take?
A: If you notice a precipitate, you can attempt to redissolve it by following these steps:
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Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
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Agitation: After warming, vortex the solution vigorously. If a vortexer is insufficient, sonication for 5-10 minutes can be more effective at breaking up and dissolving the precipitate.
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Visual Inspection: Carefully inspect the solution to ensure the precipitate has fully redissolved before use.
Q: I was unable to redissolve the precipitate. What should I do now?
A: If the precipitate persists after warming and agitation, it is advisable to discard the solution and prepare a fresh stock. Persistent precipitation may indicate that the compound has come out of solution due to factors like solvent quality or storage conditions.
Q: How can I prevent this compound from precipitating in the future?
A: Proactive measures can significantly reduce the likelihood of precipitation:
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Solvent Quality: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce its solvating power. Use a fresh, unopened bottle or a properly stored container of DMSO.
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Concentration: While this compound is soluble up to 100 mg/mL in DMSO, preparing a stock at a slightly lower concentration (e.g., 10-50 mM) can improve its stability and reduce the risk of precipitation, especially during freeze-thaw cycles.
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Proper Storage: Aliquot your stock solution into single-use volumes and store them at -80°C. This minimizes the number of freeze-thaw cycles the main stock undergoes, which is a common cause of precipitation.
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Fresh Preparations: For sensitive or in-vivo experiments, it is always best to prepare the working solution fresh from a stock solution on the day of use.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (CAS No. 2143463-31-2)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortexer
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Sonicator (optional)
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Calibrated pipettes
Procedure:
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Pre-weigh this compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.55 mg of this compound (Molecular Weight: 355.43 g/mol ).
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Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
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Dissolution: Vortex the solution for several minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
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Aliquot: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
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Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
This compound in the Malate-Aspartate Shuttle
To understand the biological context of this compound's activity, it is helpful to visualize its target's role in the Malate-Aspartate Shuttle.
Caption: The Malate-Aspartate shuttle, illustrating the inhibition of MDH1 by this compound in the cytosol.
References
Addressing batch-to-batch variability of Mdh1-IN-1
Welcome to the technical support center for Mdh1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme that plays a crucial role in cellular metabolism. MDH1 is a key component of the malate-aspartate shuttle, which is essential for transferring reducing equivalents (NADH) from the cytosol into the mitochondria to support ATP production. By inhibiting MDH1, this compound disrupts this shuttle, leading to an imbalance in the NAD+/NADH ratio, which can impair glycolysis and mitochondrial respiration. This disruption of cellular metabolism makes MDH1 a target of interest in cancer research.
Q2: My experimental results with a new batch of this compound are different from the previous batch. What could be the cause?
A2: Batch-to-batch variability is a known challenge with small molecule inhibitors and can stem from several factors:
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Purity: The purity of the compound can vary between synthesis batches. Even small amounts of impurities can have significant off-target effects or interfere with the activity of the primary compound.
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Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments. The solubility can be affected by the purity of the compound and the quality of the solvent.
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Stability: The compound may have degraded during shipping or storage, leading to reduced potency.
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Formulation: Differences in the physical form of the compound (e.g., crystalline vs. amorphous) between batches can affect its solubility and dissolution rate.
We recommend performing a quality control check on the new batch if you suspect variability.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.
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Storage of Solid Compound: Store the solid compound at -20°C or -80°C, protected from light and moisture.
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Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is hygroscopic (absorbs water from the air), and water can affect the stability and solubility of the compound. Use a fresh vial or a properly stored and sealed bottle of anhydrous DMSO.
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Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
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Working Solution: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
Q4: I am observing a higher IC50 value for this compound in my cell-based assay than what is reported in the literature. What are the potential reasons?
A4: Discrepancies in IC50 values can be attributed to several experimental variables:
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Cell Line Differences: Different cell lines can have varying levels of MDH1 expression and metabolic dependencies, leading to different sensitivities to the inhibitor.
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Cell Density: High cell densities can alter the microenvironment and affect drug diffusion and efficacy.
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Media Components: Components in the cell culture media, such as serum proteins, can bind to the inhibitor and reduce its effective concentration.
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Incubation Time: The duration of inhibitor treatment can significantly impact the apparent IC50 value.
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Compound Stability in Media: this compound may not be stable in aqueous cell culture media for the entire duration of your experiment.
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Batch-to-Batch Variability: As discussed in Q2, variations in the purity and potency of the this compound batch can lead to shifts in the IC50 value.
Q5: How can I validate the on-target effect of this compound in my experiments?
A5: To confirm that the observed phenotype is a direct result of MDH1 inhibition, consider the following validation experiments:
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Use a Structurally Different MDH1 Inhibitor: If another validated MDH1 inhibitor with a different chemical scaffold is available, it should produce a similar biological effect.
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Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of MDH1. The resulting phenotype should mimic the effects of this compound treatment.
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Rescue Experiment: If the downstream effects of MDH1 inhibition are known (e.g., depletion of a specific metabolite), attempt to rescue the phenotype by supplementing the cells with that metabolite.
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Target Engagement Assay: Directly measure the binding of this compound to MDH1 within the cell using techniques like cellular thermal shift assay (CETSA).
Data Presentation
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Solubility | ≥10 mg/mL in DMSO | Visual Inspection |
| Residual Solvents | As per ICH guidelines | Gas Chromatography |
| Water Content | ≤0.5% | Karl Fischer Titration |
Table 2: Reported IC50 Values for this compound
| Target | Assay Type | IC50 Value | Reference |
| Human MDH1 | Enzymatic Assay | 6.79 µM | [1] |
| Human MDH2 | Enzymatic Assay | > 40 µM | Not explicitly stated, but selectivity is implied. |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Enzymatic Assay for MDH1 Inhibition (Spectrophotometric)
This protocol is adapted from standard spectrophotometric assays for malate dehydrogenase activity.
Materials:
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Recombinant human MDH1 enzyme
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This compound
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Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
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NADH (β-Nicotinamide adenine dinucleotide, reduced form)
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Oxaloacetate
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96-well UV-transparent microplate
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Prepare Reagents:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare a 10 mM stock solution of NADH in Assay Buffer.
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Prepare a 10 mM stock solution of oxaloacetate in Assay Buffer. Keep on ice and use immediately.
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Assay Setup:
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In a 96-well plate, add 2 µL of this compound at various concentrations (serially diluted in DMSO). For the control, add 2 µL of DMSO.
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Add 178 µL of a master mix containing Assay Buffer, recombinant MDH1 enzyme (final concentration e.g., 5-10 ng/µL), and NADH (final concentration e.g., 150 µM).
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Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate Reaction:
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Add 20 µL of oxaloacetate solution (final concentration e.g., 300 µM) to each well to start the reaction.
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Measure Absorbance:
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Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C. The rate of NADH oxidation is proportional to MDH1 activity.
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Data Analysis:
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Calculate the initial reaction velocity (V₀) for each concentration of this compound.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cells.
Materials:
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Cancer cell line of interest (e.g., A549, HCT116)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound stock solution (10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well cell culture plate
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Microplate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Inhibitor Treatment:
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Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells is ≤0.1%.
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Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition:
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After the incubation period, add 20 µL of MTT solution to each well.
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Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
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Formazan Solubilization:
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Carefully remove the medium from each well.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10 minutes to ensure complete dissolution.
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Measure Absorbance:
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
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Mandatory Visualizations
Caption: The Malate-Aspartate Shuttle and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell viability assay using this compound.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results.
References
Mdh1-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the degradation and storage of Mdh1-IN-1. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Malate Dehydrogenase 1 (MDH1).[1] MDH1 is a crucial enzyme in cellular metabolism, particularly in the malate-aspartate shuttle, which is essential for transferring reducing equivalents from the cytosol to the mitochondria for energy production.[2] By inhibiting MDH1, this compound disrupts cellular metabolism and energy production, which is particularly impactful in cancer cells that have reprogrammed metabolic pathways to support rapid proliferation.[2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both the solid form and solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1] To ensure complete dissolution, ultrasonic treatment may be necessary. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO. For in vivo studies, a clear stock solution should first be prepared using an in vitro method, followed by the sequential addition of co-solvents. Working solutions for in vivo experiments should be freshly prepared on the day of use.
Q4: What are the potential degradation pathways for this compound?
This compound is a benzamide derivative. Amide bonds can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into a benzoic acid derivative and an amine. Exposure to light and repeated freeze-thaw cycles can also contribute to degradation. To minimize degradation, it is crucial to adhere to the recommended storage and handling conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The solubility limit may have been exceeded at lower temperatures. The solvent may not be suitable for cryogenic storage. | Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Consider storing the stock solution at a slightly lower concentration. Ensure you are using high-purity, anhydrous DMSO. |
| Inconsistent or weaker than expected experimental results | The compound may have degraded due to improper storage or handling. The compound may not be fully dissolved. Inaccurate pipetting. | Prepare fresh stock solutions from the powdered form. Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller aliquots. Ensure complete dissolution of the compound by vortexing and, if necessary, brief sonication. Verify pipette accuracy. |
| Color change in the stock or working solution | This often indicates chemical degradation or oxidation. | Discard the solution and prepare a fresh one from the solid compound. Protect solutions from light by using amber vials or wrapping containers in foil. |
| High background or off-target effects in cellular assays | The concentration of the inhibitor may be too high. The inhibitor may be binding to other proteins. | Perform a dose-response experiment to determine the minimum effective concentration with the lowest toxicity. Use a structurally different inhibitor for the same target to confirm that the observed phenotype is not specific to the chemical scaffold of this compound. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C21H25NO4 | |
| Molecular Weight | 355.43 | |
| IC50 (for MDH1) | 6.79 μM |
Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO) for In Vitro Use
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
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Procedure:
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Equilibrate the this compound vial to room temperature before opening.
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution thoroughly to dissolve the compound.
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If necessary, sonicate the solution for a brief period to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
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Visualizations
Signaling Pathway
References
Technical Support Center: Overcoming Resistance to Mdh1-IN-1 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Mdh1-IN-1 in cancer cell lines.
Introduction to this compound and Resistance
This compound is an inhibitor of Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme crucial for cellular metabolism. MDH1 plays a pivotal role in the malate-aspartate shuttle and the regeneration of cytosolic NAD+, which is essential for sustaining high rates of glycolysis in rapidly proliferating cancer cells.[1][2] Inhibition of MDH1 by this compound disrupts these metabolic processes, leading to decreased cancer cell growth and proliferation.[3] However, as with many targeted therapies, cancer cells can develop resistance to this compound. This guide will help you identify and overcome potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the possible reasons?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms:
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Upregulation of MDH1: The cancer cells may have increased the expression of the target protein, MDH1, to counteract the inhibitory effect of this compound.
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Metabolic Reprogramming: Cells might have activated alternative metabolic pathways to regenerate cytosolic NAD+ and maintain glycolysis, bypassing the need for MDH1. This could involve the upregulation of other dehydrogenases like Lactate Dehydrogenase (LDH) or the mitochondrial MDH2.[2][4]
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
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Target Mutation: Although less common for non-covalent inhibitors, mutations in the MDH1 gene could potentially alter the drug-binding site, leading to reduced inhibitor efficacy.
Q2: I am starting a new experiment with a cell line that is reported to be sensitive to this compound, but I am not observing the expected decrease in cell viability. What should I check?
A2: If you are not observing the expected effect of this compound, consider the following troubleshooting steps:
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Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and that the final concentration in your assay is appropriate.
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Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
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Assay Conditions: Optimize your cell viability assay. Factors such as cell seeding density, incubation time with the inhibitor, and the type of viability assay used can significantly impact the results.
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Off-Target Effects: While this compound is designed to be specific, off-target effects are always a possibility and could influence the cellular response.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, you can perform a series of experiments:
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Western Blot Analysis: Compare the protein levels of MDH1, MDH2, and LDH in your resistant and sensitive parental cell lines. An increase in any of these enzymes in the resistant line would suggest a compensatory mechanism.
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Metabolic Assays:
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NAD+/NADH Ratio Assay: Measure the intracellular NAD+/NADH ratio. Resistant cells may have restored this ratio despite MDH1 inhibition.
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Lactate Production Assay: Increased lactate production could indicate a shift towards greater reliance on LDH for NAD+ regeneration.
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Extracellular Flux Analysis (Seahorse Assay): This powerful technique can provide a comprehensive overview of cellular metabolism, including glycolysis and mitochondrial respiration, highlighting any metabolic reprogramming in resistant cells.
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Drug Efflux Assay: Use inhibitors of common ABC transporters (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.
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Gene Sequencing: Sequence the MDH1 gene in your resistant cell line to identify any potential mutations in the coding region.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound (Higher IC50 Value)
| Possible Cause | Troubleshooting Steps | Expected Outcome if Corrective Action is Successful |
| MDH1 Upregulation | Perform Western blot to compare MDH1 protein levels between sensitive and resistant cells. | Increased MDH1 expression in resistant cells. |
| Metabolic Reprogramming | 1. Measure NAD+/NADH ratio. 2. Assess lactate production. 3. Perform extracellular flux analysis. 4. Analyze LDH and MDH2 protein levels via Western blot. | 1. Restored NAD+/NADH ratio in resistant cells. 2. Increased lactate in resistant cells. 3. Altered glycolytic or respiratory profiles in resistant cells. 4. Upregulation of LDH or MDH2 in resistant cells. |
| Increased Drug Efflux | Treat resistant cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil, MK-571). | Restoration of sensitivity to this compound in the presence of the ABC transporter inhibitor. |
| MDH1 Gene Mutation | Sequence the coding region of the MDH1 gene from both sensitive and resistant cell lines. | Identification of a mutation in the resistant cell line's MDH1 gene. |
Issue 2: Inconsistent or Non-reproducible Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for better consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Reagent/Compound Degradation | Check the expiration dates of all reagents. Prepare fresh dilutions of this compound for each experiment. |
| Incorrect Incubation Times | Optimize the incubation time for this compound treatment. A time-course experiment can help determine the optimal duration. |
| Assay-Specific Issues | Refer to the specific troubleshooting section for your chosen cell viability assay (e.g., MTT, CellTiter-Glo). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 48-72 hours).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDH1, MDH2, LDH, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
NAD+/NADH Ratio Assay
-
Sample Preparation: Prepare cell lysates from sensitive and resistant cells according to the manufacturer's protocol for the specific NAD+/NADH assay kit being used. This typically involves separate extraction procedures for NAD+ and NADH.
-
Standard Curve: Prepare a standard curve using the provided NAD+ or NADH standards.
-
Assay Reaction: Add the reaction mix to the standards and samples in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol.
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculation: Determine the concentrations of NAD+ and NADH from the standard curve and calculate the NAD+/NADH ratio.
Lactate Production Assay
-
Sample Collection: Collect the cell culture medium from sensitive and resistant cells after treatment with this compound.
-
Standard Curve: Prepare a lactate standard curve according to the assay kit instructions.
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Assay Reaction: Add the reaction mix to the standards and samples in a 96-well plate.
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Incubation: Incubate the plate for the specified time at the recommended temperature.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Determine the lactate concentration in the samples from the standard curve and normalize to the cell number.
Extracellular Flux Analysis (Seahorse XF Assay)
-
Cell Seeding: Seed sensitive and resistant cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium: Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
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Compound Loading: Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and glycolysis (e.g., glucose, 2-DG).
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Assay Run: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the assay.
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Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key parameters of mitochondrial respiration and glycolysis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive | 1.5 | 1.0 |
| Resistant Subclone 1 | 12.8 | 8.5 |
| Resistant Subclone 2 | 25.3 | 16.9 |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Protein | Parental Sensitive (Relative Expression) | Resistant Subclone 1 (Relative Expression) |
| MDH1 | 1.0 | 3.2 |
| MDH2 | 1.0 | 1.1 |
| LDHA | 1.0 | 2.5 |
Table 3: Hypothetical Metabolic Assay Results
| Parameter | Parental Sensitive | Resistant Subclone 1 |
| NAD+/NADH Ratio | 2.5 | 4.8 |
| Lactate Production (nmol/10^4 cells) | 50 | 120 |
Visualizations
Caption: Simplified signaling pathway of MDH1 in cancer cell metabolism.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
Cell culture conditions for reproducible Mdh1-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mdh1-IN-1 in cell culture experiments. Our goal is to help you achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 5i) is a potent inhibitor of cytoplasmic Malate Dehydrogenase 1 (MDH1).[1][2] MDH1 is a crucial enzyme in cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate, which is a key step in the malate-aspartate shuttle and plays a role in replenishing cytosolic NAD+ to support glycolysis.[3][4][5] By inhibiting MDH1, this compound disrupts these metabolic processes, which can lead to reduced cancer cell proliferation and survival.
Q2: What is the difference between this compound and MDH1/2-IN-1?
It is critical to distinguish between these two inhibitors. This compound is a selective inhibitor of MDH1. In contrast, MDH1/2-IN-1 is a dual inhibitor of both MDH1 and the mitochondrial isoform, MDH2. This difference in selectivity is important when interpreting experimental results.
Q3: What are the typical effective concentrations of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data, it's important to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For preparing a working solution, this compound can be dissolved in DMSO. For in vivo studies, a common vehicle is a mixture of 10% DMSO and 90% corn oil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Incorrect inhibitor used: Confusion between this compound and the dual inhibitor MDH1/2-IN-1. | Verify the catalog number and specifications of the inhibitor you are using. This compound is selective for MDH1, while MDH1/2-IN-1 inhibits both MDH1 and MDH2. |
| Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 for your cell line. | |
| Cell line resistance: Some cell lines may have intrinsic or acquired resistance to MDH1 inhibition. | Consider using a panel of cell lines with varying metabolic profiles. You can also measure MDH1 expression and activity in your cell line. | |
| Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Store at -80°C for long-term stability. | |
| High cellular toxicity or off-target effects | Inhibitor concentration is too high: Exceeding the optimal concentration can lead to non-specific effects. | Lower the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%). Run a vehicle-only control. | |
| Difficulty dissolving this compound | Poor solubility in aqueous media: this compound is hydrophobic. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. For final dilution in culture media, ensure vigorous mixing. Sonication may also aid in dissolution. |
| Variability between experimental replicates | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. | Standardize your cell culture procedures. Ensure cells are in the logarithmic growth phase and use a consistent seeding density. |
| Inaccurate pipetting of the inhibitor: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and consider preparing an intermediate dilution of the stock solution. |
Quantitative Data Summary
Table 1: Inhibitor Potency (IC50 Values)
| Inhibitor | Target(s) | IC50 | Reference |
| This compound (Compound 5i) | MDH1 | 6.79 µM | |
| MDH2 | >40 µM | ||
| MDH1/2-IN-1 (Compound 16c) | MDH1 | 1.07 nM | |
| MDH2 | 1.06 nM | ||
| Mdh1-IN-2 (Compound 7c) | MDH1 | 2.27 µM | |
| MDH2 | 27.47 µM |
Table 2: Exemplary Experimental Conditions for MDH1/2-IN-1 in HCT116 Cells
| Parameter | Condition | Effect | Reference |
| Concentration Range | 0.1-10 µM | Dose-dependent inhibition of hypoxia-induced HIF-1α accumulation | |
| Incubation Time | 12-24 hours | Reduction in HIF-1α protein levels | |
| Downstream Effects | 5-20 µM | Inhibition of HIF-1α target genes (VEGF, GLUT1, PDK1) | |
| Metabolic Effect | 1.25-10 µM | Significant reduction in oxygen consumption rate (OCR) |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
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Inhibitor Preparation:
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Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
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On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
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Cell Treatment:
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Remove the old medium from the cells.
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Add the medium containing the desired concentration of this compound or the vehicle control.
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Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
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Downstream Analysis: After the incubation period, harvest the cells for downstream analyses such as Western blotting, viability assays, or metabolic assays.
Protocol 2: Western Blot for HIF-1α Expression (as affected by MDH1/2-IN-1)
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Cell Lysis:
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After treatment with the inhibitor, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay.
-
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Sample Preparation and SDS-PAGE:
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Normalize the protein concentrations for all samples.
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Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detection:
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Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Visualizations
References
Technical Support Center: Identifying and Mitigating Compensatory Metabolic Pathways
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at identifying and mitigating compensatory metabolic pathways.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during metabolomics and metabolic flux analysis experiments.
Troubleshooting 1.1: Metabolite Extraction and Quenching
Question: My metabolite concentrations are inconsistent across replicates. What are the potential causes and solutions?
Answer: Inconsistent metabolite concentrations often stem from issues in the sample preparation, specifically the quenching and extraction steps. It is crucial to rapidly halt enzymatic activity (quenching) and efficiently extract metabolites.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution | Citation |
| Incomplete or Slow Quenching | If enzymatic reactions are not stopped instantly, metabolite levels can change during sample harvesting. Cold organic solvents may not fully or quickly denature all enzymes. | Use of an acidic quenching solvent, such as 0.1 M formic acid in the extraction solvent, can improve the inactivation of enzymes. However, the acid should be neutralized after quenching to prevent acid-catalyzed degradation of metabolites. For some organisms or analytes, spiking experiments with labeled standards should be performed to verify effective quenching and analyte stability. | [1][2] |
| Metabolite Leakage | The choice of quenching solution can cause leakage of intracellular metabolites from the cells. | The optimal concentration of the quenching solvent can vary by organism. For example, in Penicillium chrysogenum, a 40% (v/v) aqueous methanol solution at -25°C was found to minimize leakage, achieving an average metabolite recovery of 95.7% (±1.1%). | [3] |
| Inefficient Extraction | Different metabolites have different chemical properties, and a single extraction solvent may not be optimal for all. | A comparison of extraction methods for human tissues showed that efficiency varies across protocols and sample types. For instance, a 9:1 methanol:chloroform solvent was found to be superior for metabolite recovery and extract stability compared to acetonitrile, ethanol, or methanol alone in adherent mammalian cells. | [4][5] |
| Metabolite Degradation | Some metabolites are inherently unstable and can degrade during sample processing. | Ensure that samples are kept at low temperatures throughout the procedure and minimize the time between harvesting and analysis. Storage of samples in 80% methanol at -80°C has been shown to preserve metabolite concentrations for up to one month. |
Quantitative Comparison of Quenching Methods:
The following table illustrates the effect of different quenching methods on the energy charge in yeast cells. The energy charge is a measure of the energetic state of the cell, calculated as (ATP + 0.5 * ADP) / (ATP + ADP + AMP). An ideal quenching method should preserve the in vivo energy charge.
| Quenching Method | Relative Distribution of AMP/ADP/ATP | Calculated Energy Charge | Citation |
| -40°C 60% Methanol | AMP: 1, ADP: 1.5, ATP: 2.5 | ~0.63 | |
| -40°C Methanol then centrifugation | AMP: 1, ADP: 2, ATP: 1.5 | ~0.56 | |
| Liquid Nitrogen, then -40°C Methanol | AMP: 1, ADP: 1, ATP: 4 | ~0.83 | |
| Boiling Ethanol | AMP: 1, ADP: 1.2, ATP: 3.8 | ~0.80 |
Note: Values are illustrative and based on graphical representations in the cited source.
Troubleshooting 1.2: 13C Metabolic Flux Analysis (13C-MFA)
Question: I am performing a 13C-MFA experiment, and the model fit is poor. How can I troubleshoot this?
Answer: A poor fit between the simulated and measured isotopic labeling data in 13C-MFA, often indicated by a high sum of squared residuals, can arise from several experimental and computational issues.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution |
| Incorrect Metabolic Network Model | The model may be missing relevant pathways or contain incorrect reaction stoichiometry. | Review the literature for established metabolic models for your system. Validate key pathways experimentally if necessary. |
| Failure to Reach Isotopic Steady State | 13C-MFA assumes that the isotopic labeling of intracellular metabolites is stable over time. | Verify isotopic steady state by measuring labeling at multiple time points. If not at steady state, extend the labeling time or consider using non-stationary MFA methods. |
| Incorrect Biomass Composition | The model requires an accurate representation of the cellular biomass composition to account for the drain of precursors. | Experimentally determine the macromolecular composition (protein, RNA, DNA, lipids, and carbohydrates) of your cells under the specific experimental conditions. |
| Analytical Errors in Labeling Measurements | Inaccurate measurement of mass isotopomer distributions will lead to a poor model fit. | Ensure proper calibration and maintenance of the mass spectrometer. Correct for the natural abundance of 13C in your data. |
Section 2: Frequently Asked Questions (FAQs)
FAQs 2.1: General Metabolomics
Q1: What are the most common pitfalls in metabolomics data analysis?
A1: Common pitfalls include:
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Over-interpreting unannotated peaks: Attributing biological significance to features that have not been confidently identified.
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Normalization artifacts: Using normalization methods that introduce, rather than remove, unwanted variation.
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Ignoring batch effects: Failing to correct for systematic variation between different analytical batches.
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Ambiguous annotations: Treating tentative metabolite identifications as definitive.
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Redundancy from adducts and isotopes: Counting different forms of the same metabolite as distinct features.
Q2: How can I improve the quality of my metabolomics data?
A2: To improve data quality:
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Use a validated and optimized sample preparation protocol.
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Incorporate quality control samples (e.g., pooled samples) to monitor instrument performance and assess data quality.
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Perform data normalization and scaling to correct for variations.
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Use multiple statistical analyses to validate significant findings.
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Cross-reference findings with public databases for biological context.
FAQs 2.2: 13C-Metabolic Flux Analysis (13C-MFA)
Q1: What is the best isotopic tracer to use for my 13C-MFA experiment?
A1: There is no single best tracer for all applications. The choice of tracer depends on the specific metabolic pathways you are interested in. For example, [1,2-13C]glucose is often used to resolve fluxes in the upper part of central carbon metabolism (glycolysis and the pentose phosphate pathway), while 13C-labeled glutamine is better for probing the TCA cycle. Parallel labeling experiments using multiple tracers can provide a more comprehensive view of metabolism.
Q2: How long should I run my labeling experiment?
A2: The experiment should be long enough to achieve both metabolic and isotopic steady state. This means that the concentrations of metabolites and their isotopic labeling patterns are no longer changing over time. The time to reach steady state varies depending on the organism and the specific metabolic pathway. It is recommended to perform a time-course experiment to determine the optimal labeling duration.
Q3: My flux confidence intervals are very wide. What does this mean and how can I improve them?
A3: Wide confidence intervals indicate high uncertainty in the estimated flux values. This can be due to insufficient labeling information from the chosen tracer, the structure of the metabolic network, or high measurement noise. To improve the precision of your flux estimates, you can:
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Select a more informative tracer using in silico experimental design tools.
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Perform parallel labeling experiments with different tracers.
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Improve the analytical precision of your labeling measurements by increasing the signal-to-noise ratio and reducing measurement errors.
Section 3: Experimental Protocols
3.1: Generalized Workflow for 13C-Metabolic Flux Analysis
This protocol outlines the key steps for a typical 13C-MFA experiment in cell culture.
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Cell Culture and Labeling:
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Culture cells to the desired density in a standard medium.
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Switch to a labeling medium containing the 13C-labeled substrate.
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Incubate for a sufficient time to reach isotopic steady state.
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Quenching and Metabolite Extraction:
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Rapidly quench metabolism by adding a cold quenching solution (e.g., -20°C 60% methanol).
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Separate the cells from the quenching solution by centrifugation.
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Extract intracellular metabolites using an appropriate extraction solvent (e.g., 9:1 methanol:chloroform).
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Sample Analysis:
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Analyze the isotopic labeling of metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
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Data Analysis and Flux Calculation:
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Correct the raw mass spectrometry data for the natural abundance of 13C.
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Use a computational model of cellular metabolism to estimate intracellular fluxes by fitting the experimental labeling data.
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Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
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Section 4: Visualizations
4.1: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key metabolic pathways that are often rewired as a compensatory mechanism, as well as a typical experimental workflow.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Mdh1-IN-1 Technical Support Center: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Mdh1-IN-1 in animal studies. This guide offers troubleshooting advice and answers to frequently asked questions to facilitate your research.
General Information
What is this compound?
This compound is a potent inhibitor of Malate Dehydrogenase 1 (MDH1), a key enzyme in cellular metabolism. MDH1 plays a crucial role in the malate-aspartate shuttle, which is vital for transferring reducing equivalents from the cytoplasm to the mitochondria.[1][2] In many cancer cells, MDH1 activity is upregulated to meet the high energy demands of rapid proliferation, making it a compelling target for therapeutic intervention.[3] Inhibition of MDH1 can disrupt cancer cell metabolism, leading to reduced proliferation and survival.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the in vitro potency of this compound?
This compound is a potent inhibitor of MDH1 with a reported half-maximal inhibitory concentration (IC50) of 6.79 μM.
Q3: How do I prepare this compound for in vivo animal studies?
A recommended formulation for this compound for in vivo administration involves dissolving the compound in a vehicle of 10% DMSO and 90% corn oil. It is crucial to ensure the solution is clear and homogenous before administration. The stability of this compound in this formulation should be considered, and it is best practice to prepare the formulation fresh for each experiment.
Q4: What is a suggested starting dose for this compound in animal studies?
While specific pharmacokinetic and toxicology data for this compound are not publicly available, studies on a related dual MDH1/2 inhibitor, MDH1/2-IN-1, can provide a starting point. In a mouse xenograft model of colon cancer, MDH1/2-IN-1 was administered at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for 14 consecutive days without significant signs of toxicity. Researchers should perform their own dose-ranging studies to determine the optimal and maximum tolerated dose (MTD) for this compound in their specific animal model.
Q5: What is the role of MDH1 in cancer?
MDH1 is a cytoplasmic enzyme that plays a critical role in cellular metabolism by catalyzing the conversion of malate to oxaloacetate, a key step in the malate-aspartate shuttle. This shuttle is essential for transporting NADH equivalents from the cytoplasm into the mitochondria for ATP production. In cancer cells, which often exhibit altered metabolism, MDH1 is frequently overexpressed and contributes to the high glycolytic rates and proliferation by regenerating NAD+ in the cytoplasm. High expression of MDH1 has been associated with poor prognosis in several cancers, including non-small cell lung cancer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions. | This compound is a hydrophobic molecule with limited aqueous solubility. | For in vivo studies, use a formulation with a non-aqueous vehicle such as corn oil with a co-solvent like DMSO. For in vitro assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer or media. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control. |
| Inconsistent results in animal studies. | This could be due to several factors, including improper formulation, incorrect dosing, or instability of the compound. | Ensure the this compound formulation is homogenous and freshly prepared. Verify the accuracy of your dosing calculations and administration technique. To minimize variability, ensure consistent timing of dosing and measurements across all animals. It is also advisable to perform a small pilot study to establish a consistent and effective dosing regimen. |
| Observed toxicity in animals. | The administered dose may be too high, or the formulation vehicle could be causing adverse effects. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). If toxicity is still observed at lower doses, consider alternative, well-tolerated vehicle formulations. Always include a vehicle-only control group to assess the effects of the formulation itself. |
Quantitative Data Summary
In Vitro Potency of this compound
| Compound | Target | IC50 (μM) |
| This compound | MDH1 | 6.79 |
| This compound | MDH2 | >40 |
In Vivo Formulation for this compound
| Component | Percentage | Notes |
| DMSO | 10% | Co-solvent to aid in dissolving this compound. |
| Corn Oil | 90% | Vehicle for administration. |
| Solubility | ≥ 2.5 mg/mL | It is recommended to prepare the formulation fresh. |
Reference In Vivo Study (MDH1/2-IN-1)
| Parameter | Value |
| Compound | MDH1/2-IN-1 |
| Animal Model | HCT116 colon cancer xenograft in mice |
| Dose | 20 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Schedule | Once daily for 14 days |
| Observed Toxicity | No significant weight loss or organ toxicity reported. |
Experimental Protocols
General Protocol for In Vivo Formulation Preparation
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve a 10x stock concentration (e.g., for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO).
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Vortex or sonicate the mixture until the this compound is completely dissolved.
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In a separate sterile tube, measure out the required volume of corn oil (90% of the final volume).
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Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to ensure proper mixing and prevent precipitation.
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Visually inspect the final formulation to ensure it is a clear, homogenous solution.
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Administer the formulation to the animals at the desired dose. It is recommended to prepare this formulation fresh before each use.
Visualizations
MDH1 in the Malate-Aspartate Shuttle
Caption: Role of MDH1 in the malate-aspartate shuttle and its inhibition by this compound.
Experimental Workflow for this compound In Vivo Study
Caption: A typical experimental workflow for evaluating this compound in a preclinical animal model.
References
Validation & Comparative
A Comparative Analysis of Inhibitor Selectivity for Malate Dehydrogenase Isoforms MDH1 and MDH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of small molecule inhibitors for the two principal isoforms of malate dehydrogenase: the cytosolic MDH1 and the mitochondrial MDH2. This analysis is supported by quantitative biochemical data, detailed experimental methodologies, and visual representations of the pertinent metabolic pathways to aid in the rational design and selection of isoform-specific inhibitors for research and therapeutic development.
Introduction to MDH1 and MDH2
Malate dehydrogenase (MDH) is a critical enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing the NAD+/NADH cofactor system.[1] In eukaryotic cells, two main isoforms exist: MDH1, located in the cytoplasm, and MDH2, found in the mitochondria.[2] MDH1 plays a crucial role in the malate-aspartate shuttle, which is essential for transferring reducing equivalents from the cytosol to the mitochondria.[1] MDH2 is a key component of the citric acid (TCA) cycle, a central pathway in cellular respiration and energy production.[3] Due to their distinct roles and subcellular localizations, the ability to selectively inhibit one isoform over the other is of significant interest for studying cellular metabolism and for developing targeted therapies, particularly in oncology.[4]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of inhibitors for MDH1 versus MDH2 is typically quantified by comparing their half-maximal inhibitory concentrations (IC50). The following table summarizes the reported IC50 values for three different inhibitors against both human MDH1 and MDH2.
| Inhibitor | Target | IC50 | Selectivity (MDH2/MDH1) | Reference |
| MDH1/2-IN-1 | MDH1 | 1.07 nM | ~1 | |
| MDH2 | 1.06 nM | |||
| MDH1-IN-2 | MDH1 | 2.27 µM | ~12 | |
| MDH2 | 27.47 µM | |||
| Mdh1-IN-1 (Compound 5i) | MDH1 | 6.79 µM | Not Available | |
| MDH2 | Not Reported |
Analysis:
-
MDH1/2-IN-1 is a potent, non-selective inhibitor of both MDH1 and MDH2, with IC50 values in the low nanomolar range for both isoforms. Its lack of selectivity makes it a useful tool for studying the combined effects of inhibiting both cytosolic and mitochondrial malate dehydrogenase.
-
MDH1-IN-2 demonstrates a clear preference for MDH1, with an IC50 value approximately 12-fold lower than that for MDH2. This selectivity makes it a valuable probe for investigating the specific functions of cytosolic MDH1.
Experimental Protocol for Determining MDH Inhibition
The following is a generalized protocol for an in vitro enzyme inhibition assay to determine the IC50 values of test compounds against MDH1 and MDH2. This protocol is based on commonly used methods involving the measurement of NADH oxidation.
Principle: The enzymatic activity of MDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of the substrate, oxaloacetate. Inhibitors of MDH will reduce the rate of this reaction.
Materials:
-
Recombinant human MDH1 and MDH2 enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Oxaloacetic acid (OAA)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test inhibitor compounds
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare working solutions of OAA and NADH in potassium phosphate buffer. Final concentrations in the assay are typically around 200 µM for both.
-
Prepare a working solution of the MDH enzyme (MDH1 or MDH2) in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over a few minutes. A concentration of approximately 0.25 nM can be used as a starting point.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test inhibitor at various concentrations (or DMSO for control wells)
-
MDH1 or MDH2 enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the NADH and OAA solutions to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (DMSO-treated) wells to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of MDH1 and MDH2 function and the experimental approach to their study, the following diagrams are provided.
Caption: The Malate-Aspartate Shuttle and TCA Cycle.
Caption: Experimental workflow for MDH inhibition assay.
References
Validating Mdh1-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mdh1-IN-1 and alternative compounds for validating target engagement of Malate Dehydrogenase 1 (MDH1) in a cellular context. Experimental data is presented to objectively assess performance, and detailed protocols for key validation assays are provided.
Introduction to MDH1 and this compound
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the reversible conversion of malate to oxaloacetate. This process is integral to the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria, thereby linking glycolysis to the citric acid cycle and oxidative phosphorylation. Given its central role in energy metabolism, MDH1 has emerged as a potential therapeutic target in various diseases, including cancer.[1][2]
This compound is a potent inhibitor of MDH1, making it a valuable tool for studying the biological functions of this enzyme and for validating its potential as a drug target.[3] This guide will compare this compound with other commercially available MDH1 inhibitors and detail the experimental methods used to confirm their engagement with MDH1 in cells.
Comparison of MDH1 Inhibitors
Several small molecule inhibitors targeting MDH1 are available, each with distinct properties. The following table summarizes the key characteristics of this compound and two alternative compounds, providing a basis for selecting the most appropriate tool for a given research application.
| Compound | Target(s) | IC50 (MDH1) | IC50 (MDH2) | Key Features |
| This compound | MDH1 | 6.79 µM[3][4] | Not Reported | Potent inhibitor of MDH1. |
| MDH1-IN-2 | MDH1 (selective) | 2.27 µM | 27.47 µM | Selective for MDH1 over the mitochondrial isoform MDH2. |
| MDH1/2-IN-1 | MDH1 & MDH2 | 1.07 nM | 1.06 nM | Potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase. |
Signaling Pathway and Experimental Workflow
To effectively validate target engagement, it is crucial to understand the signaling pathway in which the target protein is involved and the workflow of the validation assays.
The diagram above illustrates the central role of MDH1 in the cytosol, where it facilitates the malate-aspartate shuttle, connecting cytosolic glycolysis with the mitochondrial citric acid cycle. This compound directly inhibits MDH1, disrupting this shuttle and subsequent energy production.
Experimental Protocols
Validating the interaction between an inhibitor and its target protein in a cellular environment is a critical step in drug discovery. The following sections provide detailed protocols for two key assays used to confirm this compound target engagement.
Biochemical MDH1 Activity Assay
This assay directly measures the enzymatic activity of MDH1 by monitoring the oxidation of NADH to NAD+, which can be detected by a decrease in absorbance at 340 nm.
Materials:
-
MDH Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)
-
NADH solution (10 mM in assay buffer, prepared fresh)
-
Oxaloacetate (OAA) solution (20 mM in assay buffer, prepared fresh and kept on ice)
-
Purified MDH1 enzyme or cell lysate containing MDH1
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Turn on the spectrophotometer and set the wavelength to 340 nm.
-
Add 970 µL of MDH assay buffer to a cuvette and use it to zero the spectrophotometer.
-
To the same cuvette, add 10 µL of 10 mM NADH solution and mix well. The initial absorbance should be around 0.6.
-
To initiate the reaction, add 10 µL of 20 mM OAA solution and mix quickly and thoroughly.
-
Immediately start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15-30 seconds). The absorbance should decrease linearly over time.
-
To test the effect of an inhibitor, pre-incubate the enzyme/lysate with the inhibitor for a specific time before adding the OAA.
-
Calculate the rate of NADH oxidation (change in absorbance per minute). The enzyme activity is proportional to this rate.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
References
Western Blot Analysis: A Guide to Confirming MDH1 Inhibition by Mdh1-IN-1
For Immediate Release
This guide provides a comprehensive comparison of Mdh1-IN-1, a potent inhibitor of Malate Dehydrogenase 1 (MDH1), with other available alternatives. It is intended for researchers, scientists, and drug development professionals interested in targeting cellular metabolism for therapeutic purposes. This document outlines the experimental data supporting the use of Western blot analysis to confirm the inhibitory action of this compound and provides detailed protocols for reproducing these findings.
Introduction to MDH1 and its Inhibition
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a critical role in cellular metabolism. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle and the citric acid cycle.[1][2] This process is vital for the regeneration of NAD+ in the cytoplasm, which is essential for glycolysis, and for transporting reducing equivalents into the mitochondria for energy production.[3] In various diseases, including cancer, metabolic pathways are often reprogrammed to support rapid cell growth and proliferation, frequently leading to the upregulation of MDH1 activity.[4] This makes MDH1 an attractive therapeutic target.
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of MDH1. By blocking MDH1, this compound disrupts cellular energy balance and metabolic functions, which can induce cellular stress and apoptosis in cancer cells.[5] This guide details the use of Western blot analysis to verify the downstream effects of MDH1 inhibition by this compound.
Comparison of this compound with Alternative Inhibitors
Several small molecule inhibitors targeting MDH1 have been developed. The following table provides a comparative summary of this compound and its alternatives based on their inhibitory concentrations (IC50).
| Inhibitor | Target(s) | IC50 | Reference |
| This compound | MDH1 | 6.79 µM | |
| MDH1/2-IN-1 | MDH1, MDH2 | 1.07 nM (MDH1), 1.06 nM (MDH2) | |
| LW1497 | MDH1, MDH2 | Not specified, used as a positive control | |
| Compound 50 | MDH1, MDH2 | Not specified, showed improved growth inhibition over LW1497 |
Experimental Data: Western Blot Confirmation of MDH1 Pathway Inhibition
While this compound directly inhibits the enzymatic activity of MDH1, its downstream effects can be effectively demonstrated by examining the protein expression of key players in related signaling pathways. For instance, the inhibition of the malate-aspartate shuttle by a dual MDH1/2 inhibitor has been shown to suppress the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its target genes, such as GLUT1 and PDK1, under hypoxic conditions.
A representative Western blot would show a dose-dependent decrease in the protein levels of HIF-1α, GLUT1, and PDK1 in cells treated with an MDH1 inhibitor compared to untreated controls. This demonstrates the functional consequence of inhibiting MDH1 on cellular metabolism and signaling.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot analysis to assess the effect of an MDH1 inhibitor on target protein expression.
Cell Culture and Treatment
-
Culture your cell line of interest (e.g., A549, HCT116) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration.
Protein Extraction
-
After treatment, place the cell culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
Western Blotting
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-MDH1, anti-HIF-1α) overnight at 4°C. Recommended dilutions for anti-MDH1 antibodies for Western blotting typically range from 1:500 to 1:2000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizing Key Processes and Pathways
To better understand the experimental workflow and the biological context of MDH1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for Western blot analysis of MDH1 inhibition.
Caption: MDH1's role in the Malate-Aspartate Shuttle and cellular metabolism.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Mdh1-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and its alternatives for verifying the intracellular binding of Mdh1-IN-1 to its target, Malate Dehydrogenase 1 (MDH1). This document outlines detailed experimental protocols, presents available quantitative data, and offers a comparative analysis of different methodologies to assist researchers in selecting the most appropriate assay for their drug discovery needs.
Introduction to Mdh1 and this compound
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a crucial role in the malate-aspartate shuttle and cellular metabolism by catalyzing the reversible conversion of malate to oxaloacetate.[1] In certain cancers, metabolic pathways are rewired to support rapid cell growth, often leading to an upregulation of MDH1 activity.[1] This makes MDH1 an attractive therapeutic target. This compound is a potent inhibitor of MDH1, demonstrating potential in cancer research.[2] Verifying that this compound effectively engages with MDH1 inside a cell is a critical step in its development as a therapeutic agent.
Cellular Thermal Shift Assay (CETSA) for this compound
CETSA is a powerful biophysical technique used to assess the binding of a ligand (e.g., a small molecule inhibitor) to its target protein within a cellular environment.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to MDH1, the resulting protein-ligand complex is more resistant to heat-induced denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) MDH1 that remains.
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, separating the soluble protein fraction from the aggregated proteins, and finally detecting the amount of the target protein in the soluble fraction, typically by Western blotting.
Signaling Pathway Context
Mdh1 is a key enzyme in the malate-aspartate shuttle, which is essential for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria to support cellular respiration. By inhibiting MDH1, this compound disrupts this shuttle, leading to a decrease in mitochondrial NADH and subsequent effects on cellular energy metabolism.
Quantitative Data for this compound
While specific CETSA data for this compound is not publicly available, biochemical assays have determined its inhibitory potency.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | MDH1 | Biochemical | 6.79 µM |
Experimental Protocols
Below are detailed protocols for performing CETSA to evaluate this compound target engagement.
Part 1: Thermal Shift (Melt Curve) CETSA
This experiment aims to determine the melting temperature (Tm) of MDH1 in the presence and absence of this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a concentration of 2x106 cells/mL.
-
Prepare two aliquots of the cell suspension. Treat one with this compound (e.g., 10 µM) and the other with the equivalent concentration of vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
2. Heating Step:
-
Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. A typical temperature gradient would be from 40°C to 70°C in 2-3°C increments.
-
Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a cooling step to 4°C for 3 minutes.
3. Cell Lysis and Clarification:
-
Add 50 µL of ice-cold Lysis Buffer (e.g., PBS with protease inhibitors) to each tube.
-
Lyse the cells using three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
4. Sample Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for MDH1 and a suitable secondary antibody.
5. Data Analysis:
-
Quantify the band intensities for MDH1 at each temperature for both the this compound treated and vehicle-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Part 2: Isothermal Dose-Response (ITDR) CETSA
This experiment determines the concentration-dependent stabilization of MDH1 by this compound at a fixed temperature.
1. Determine Optimal Temperature:
-
From the melt curve analysis in Part 1, select a temperature that results in approximately 50-80% of MDH1 aggregation in the vehicle-treated group.
2. Cell Preparation and Dose-Response Treatment:
-
Harvest and resuspend cells as described in Part 1.
-
Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).
-
Aliquot cells into PCR tubes and add the different concentrations of the inhibitor or vehicle.
-
Incubate for 1-2 hours at 37°C.
3. Thermal Challenge and Lysis:
-
Heat all samples at the pre-determined optimal temperature for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Include a non-heated control (37°C) treated with vehicle.
-
Perform cell lysis and centrifugation as described in Part 1.
4. Sample Analysis and Data Analysis:
-
Analyze the amount of soluble MDH1 in the supernatant for each compound concentration by Western blotting.
-
Normalize the data by setting the signal from the non-heated control to 100% stabilization and the signal from the heated vehicle control to 0% stabilization.
-
Plot the percentage of stabilization against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Alternative Target Engagement Assays
While CETSA is a powerful tool, other label-free methods can also be employed to study protein-ligand interactions. The main alternatives are the Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX) assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand binding increases protein thermal stability. | Ligand binding protects the protein from proteolysis. | Ligand binding alters protein stability against chemical denaturation, measured by methionine oxidation rates. |
| Experimental Setup | Intact cells or lysates are heated, and soluble protein is quantified. | Cell lysates are treated with a protease, and protected protein is identified. | Proteins are subjected to a chemical denaturant gradient, and methionine oxidation is measured by mass spectrometry. |
| Advantages | - Applicable in intact cells, providing physiological relevance.- No modification of compound or protein is required.- Can be adapted for high-throughput screening. | - Does not rely on thermal stability changes.- Can provide information on the ligand binding site. | - Can detect domain-level stability shifts.- Sensitive to weak binders. |
| Disadvantages | - Not all proteins exhibit a significant thermal shift upon ligand binding.- Can be low-throughput if using Western blot. | - Requires cell lysis before compound treatment.- Protein must be susceptible to proteolysis. | - Requires mass spectrometry.- Limited to proteins containing methionine residues. |
| Best Suited For | Validating target engagement in a cellular context, especially for kinases and membrane proteins. | Identifying novel protein targets in cell lysates. | Proteome-wide target identification and studying weak interactions. |
Conclusion
CETSA provides a robust and physiologically relevant method for confirming the intracellular target engagement of this compound. By demonstrating a thermal stabilization of MDH1 in the presence of the inhibitor, researchers can gain high confidence in its on-target activity. While alternative methods like DARTS and SPROX offer complementary information, CETSA remains a gold standard for validating direct binding in a cellular environment. The provided protocols offer a starting point for researchers to design and implement CETSA experiments for their specific needs in the study of MDH1 inhibitors.
References
Measuring the Binding Affinity of Mdh1-IN-1: An Isothermal Titration Calorimetry (ITC) Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Isothermal Titration Calorimetry (ITC) for determining the binding affinity of small molecule inhibitors to Malate Dehydrogenase 1 (Mdh1), a key enzyme in cellular metabolism.[1][2][3] As a case study, we will examine the binding characteristics of Mdh1-IN-1, a known potent inhibitor of Mdh1.[4] Due to the absence of publicly available direct ITC data for this compound, this guide will present a hypothetical, yet realistic, comparative analysis against a fictional alternative inhibitor, "Compound X," to illustrate the application and interpretation of ITC data in drug discovery.
Introduction to Mdh1 and its Inhibition
Cytosolic Malate Dehydrogenase (Mdh1) is a central enzyme in the malate-aspartate shuttle, which is crucial for transferring reducing equivalents from the cytosol to the mitochondria, thereby linking glycolysis to the citric acid cycle and oxidative phosphorylation.[1] Mdh1 catalyzes the reversible oxidation of malate to oxaloacetate. Its role in cellular energy metabolism makes it a potential therapeutic target for various diseases, including cancer. Small molecule inhibitors, such as this compound, are valuable tools for studying the biological functions of Mdh1 and for developing novel therapeutic agents.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat changes associated with a binding event. By titrating a ligand (the inhibitor) into a solution containing the protein (Mdh1), ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This detailed thermodynamic profile provides deep insights into the molecular forces driving the binding interaction.
Comparative Analysis of Mdh1 Inhibitors
To illustrate the utility of ITC in inhibitor characterization, we present a hypothetical comparison between this compound and a fictional competitor, Compound X. The following table summarizes the hypothetical thermodynamic data obtained from ITC experiments.
| Parameter | This compound (Hypothetical Data) | Compound X (Hypothetical Data) | Interpretation |
| Binding Affinity (Kd) | 50 nM | 500 nM | A lower Kd indicates a stronger binding affinity. This compound shows a 10-fold higher affinity for Mdh1 compared to Compound X. |
| Stoichiometry (n) | 1.1 | 0.9 | A value close to 1 suggests a 1:1 binding ratio of inhibitor to Mdh1. Both inhibitors exhibit this binding mode. |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | -5.0 kcal/mol | A negative ΔH indicates an exothermic reaction, where binding is driven by favorable enthalpic interactions such as hydrogen bonds and van der Waals forces. This compound binding is more enthalpically driven. |
| Entropy Change (TΔS) | -2.8 kcal/mol | +3.5 kcal/mol | A negative TΔS suggests an increase in order upon binding, which can be due to conformational restriction. A positive TΔS indicates an increase in disorder, often driven by the release of water molecules from the binding interface (hydrophobic effect). The binding of Compound X is entropically favorable. |
| Gibbs Free Energy (ΔG) | -9.7 kcal/mol | -8.5 kcal/mol | Calculated from ΔG = ΔH - TΔS, this value reflects the overall binding energy. The more negative the ΔG, the more favorable the binding. This compound shows a more favorable binding energy. |
Experimental Protocols
A detailed protocol for a typical ITC experiment to determine the binding affinity of a small molecule inhibitor to Mdh1 is provided below.
Materials:
-
Recombinant human Mdh1 protein (purified and buffer-exchanged)
-
This compound (or other small molecule inhibitor)
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO)
-
Microcentrifuge
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare a 20 µM solution of Mdh1 in the ITC buffer.
-
Prepare a 200 µM solution of the inhibitor (e.g., this compound) in the same ITC buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.
-
Degas both solutions for 10-15 minutes to prevent air bubbles in the ITC cell and syringe.
-
Centrifuge the protein solution at high speed for 10 minutes to remove any aggregates.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the injection syringe with the ITC buffer.
-
-
Loading the Instrument:
-
Carefully load the Mdh1 solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to assess the initial heat signal, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
The raw data will show a series of heat spikes corresponding to each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.
-
Visualizing the Experimental Workflow and Mdh1's Role
To better understand the experimental process and the biological context of Mdh1, the following diagrams are provided.
Caption: Workflow for an ITC experiment.
References
Surface Plasmon Resonance (SPR) for Mdh1-IN-1 Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Surface Plasmon Resonance (SPR) for the kinetic analysis of Mdh1-IN-1, a potent inhibitor of malate dehydrogenase 1 (MDH1). MDH1 is a crucial enzyme in cellular metabolism, and its inhibition is a promising therapeutic strategy in oncology.[1] Understanding the binding kinetics of inhibitors like this compound to MDH1 is paramount for drug development, offering insights into the mechanism of action, residence time, and overall efficacy. This guide presents a hypothetical, yet realistic, experimental framework for such a study, alongside a comparison with alternative technologies.
This compound: A Potent Inhibitor of MDH1
This compound is a small molecule inhibitor of MDH1 with a reported IC50 of 6.79 μM.[2] MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a key step in the citric acid cycle and the malate-aspartate shuttle.[1][3] By inhibiting MDH1, this compound can disrupt cellular metabolism and energy production, which is often reprogrammed in cancer cells to support rapid proliferation.[1] Therefore, characterizing the binding kinetics of this compound to MDH1 is a critical step in its development as a potential therapeutic agent.
Kinetic Analysis of this compound using Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical biosensing technique that is considered the gold standard for studying biomolecular interactions. It allows for the precise measurement of binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants, providing a complete kinetic profile of the interaction between a ligand (in this case, this compound) and an immobilized protein (MDH1).
Hypothetical Kinetic Data for MDH1 Inhibitors
The following table presents hypothetical, yet plausible, kinetic data for this compound and a comparator, MDH1/2-IN-1, as would be determined by an SPR experiment. This data is for illustrative purposes to demonstrate how SPR can be used to compare different inhibitors.
| Compound | Target(s) | IC50 | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| This compound | MDH1 | 6.79 µM | 1.5 x 10⁴ | 3.0 x 10⁻³ | 200 |
| MDH1/2-IN-1 | MDH1, MDH2 | 1.07 nM (MDH1), 1.06 nM (MDH2) | 2.5 x 10⁵ | 2.5 x 10⁻⁴ | 1 |
Note: The kinetic data (ka, kd, KD) presented in this table for this compound and MDH1/2-IN-1 is hypothetical and for illustrative purposes only. The IC50 values are from cited sources.
Detailed Experimental Protocol for SPR Analysis of this compound
This section outlines a detailed protocol for determining the binding kinetics of this compound to human MDH1 protein using a Biacore instrument, a common SPR platform.
Materials and Reagents
-
Protein: Recombinant human MDH1 protein (high purity)
-
Inhibitor: this compound (dissolved in 100% DMSO)
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran)
-
Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (to be optimized)
Experimental Workflow
The overall workflow for the SPR experiment is depicted in the diagram below.
References
A Head-to-Head Comparison: Mdh1-IN-1 vs. a Dual MDH1/2 Inhibitor in Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted inhibitors is paramount. This guide provides an objective comparison of the selective MDH1 inhibitor, Mdh1-IN-1, and the potent dual MDH1/2 inhibitor, MDH1/2-IN-1. We delve into their biochemical potency, cellular effects, and in vivo efficacy, supported by experimental data and detailed protocols to aid in the design of future studies.
Malate dehydrogenase (MDH) is a critical enzyme in cellular metabolism, existing in two primary isoforms: MDH1 in the cytoplasm and MDH2 in the mitochondria. Both play vital roles in the malate-aspartate shuttle, which is essential for transferring reducing equivalents into the mitochondria for energy production. In cancer cells, metabolic pathways are often reprogrammed to support rapid proliferation, making MDH an attractive therapeutic target. Here, we compare a selective inhibitor of MDH1 (this compound) with a dual inhibitor targeting both MDH1 and MDH2 (MDH1/2-IN-1) to elucidate the differential effects of isoform-selective versus comprehensive inhibition.
Biochemical Potency: A Quantitative Look at Inhibition
The foundational difference between this compound and MDH1/2-IN-1 lies in their inhibitory activity against the MDH isoforms. As detailed in a seminal study by Naik et al. (2017), MDH1/2-IN-1 demonstrates nanomolar potency against both MDH1 and MDH2, whereas this compound is a potent, selective inhibitor of MDH1 with significantly less activity against MDH2.[1] This stark contrast in inhibitory profiles forms the basis for their differential biological effects.
| Inhibitor | Target(s) | IC50 (MDH1) | IC50 (MDH2) | Reference |
| This compound (Compound 5i) | MDH1 | 6.79 µM | > 40 µM | [1] |
| MDH1/2-IN-1 (Compound 16c) | MDH1 & MDH2 | 1.07 nM | 1.06 nM |
Cellular Effects: From Respiration to Hypoxia Signaling
The differential targeting of MDH isoforms translates to distinct impacts on cellular function, particularly in the context of cancer metabolism.
Mitochondrial Respiration
Dual inhibition of MDH1 and MDH2 by MDH1/2-IN-1 has been shown to significantly inhibit mitochondrial respiration.[2] By disrupting the malate-aspartate shuttle, this dual inhibitor reduces the supply of NADH to the electron transport chain, thereby decreasing the oxygen consumption rate (OCR) in cancer cells.[2]
Currently, there is a lack of published data specifically detailing the effects of the selective MDH1 inhibitor, This compound , on mitochondrial respiration.
HIF-1α Accumulation
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that enables tumor cells to adapt to low-oxygen environments and is a critical driver of tumor progression. The dual inhibitor MDH1/2-IN-1 has been demonstrated to inhibit the accumulation of HIF-1α in a dose-dependent manner in human colon cancer HCT116 cells under hypoxic conditions.[2] This effect is attributed to the restoration of intracellular oxygen levels resulting from the inhibition of mitochondrial respiration.
Similar to its effects on mitochondrial respiration, there is currently no available data on the specific impact of the selective MDH1 inhibitor, This compound , on HIF-1α accumulation.
In Vivo Antitumor Efficacy: A Look at the Whole Picture
The ultimate test of an anti-cancer agent lies in its ability to inhibit tumor growth in a living organism.
The dual MDH1/2 inhibitor, MDH1/2-IN-1 , has demonstrated significant in vivo antitumor efficacy. In a xenograft model using HCT116 human colon cancer cells, administration of MDH1/2-IN-1 resulted in a substantial reduction in tumor growth.
At present, there are no publicly available in vivo efficacy data for the selective MDH1 inhibitor, This compound .
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action for MDH inhibitors.
Caption: General experimental workflow.
Experimental Protocols
MDH Enzyme Activity Assay (Oxaloacetate-Dependent NADH Oxidation Assay)
This assay measures the enzymatic activity of MDH by monitoring the oxidation of NADH to NAD+.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5)
-
NADH: 150 µM in assay buffer
-
Oxaloacetate (OAA): 100 µM in assay buffer
-
Recombinant human MDH1 or MDH2 enzyme
-
Test compounds (this compound or MDH1/2-IN-1) dissolved in DMSO
-
-
Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations.
-
Add 20 µL of the MDH enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of OAA solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of NADH oxidation is proportional to the MDH activity.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
HIF-1α Accumulation Assay (Western Blot)
This method detects the levels of HIF-1α protein in cell lysates.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116) to 70-80% confluency.
-
Treat the cells with the test compounds at desired concentrations.
-
Expose the cells to hypoxic conditions (e.g., 1% O2) for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The comparison between this compound and the dual MDH1/2 inhibitor, MDH1/2-IN-1, highlights a critical consideration in cancer drug development: the therapeutic consequence of targeting a single isoform versus a broader, multi-isoform approach. The available data strongly suggests that the dual inhibition of both MDH1 and MDH2 by MDH1/2-IN-1 leads to more profound anti-cancer effects, including the disruption of mitochondrial respiration and the suppression of the critical pro-tumorigenic factor, HIF-1α, culminating in significant in vivo tumor growth inhibition.
While this compound serves as a valuable tool for dissecting the specific roles of cytoplasmic MDH1, its therapeutic potential as a standalone agent appears less pronounced compared to the dual inhibitor based on the current body of evidence. Further research is warranted to explore the effects of selective MDH1 inhibition on cellular metabolism and in vivo tumor models to fully delineate its potential. This guide provides a framework for researchers to understand the current landscape of MDH inhibition and to design future experiments aimed at further unraveling the complexities of cancer metabolism.
References
Validating Mdh1-IN-1 On-Target Effects: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of Malate Dehydrogenase 1 (MDH1) using Mdh1-IN-1 and genetic knockout of the MDH1 gene via the CRISPR-Cas9 system. By objectively evaluating the outcomes of both approaches, this document serves as a valuable resource for validating the on-target effects of this compound and understanding its mechanism of action.
Introduction to MDH1 and this compound
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the reversible conversion of malate to oxaloacetate.[1] This reaction is a key step in the malate-aspartate shuttle, which is essential for transferring reducing equivalents (NADH) from the cytoplasm to the mitochondria, thereby supporting glycolysis and energy production.[1] Due to its elevated expression in various cancer cells and its role in supporting rapid proliferation, MDH1 has emerged as a promising therapeutic target in oncology.[2]
This compound is a small molecule inhibitor of MDH1. By blocking the enzymatic activity of MDH1, this compound is expected to disrupt cellular metabolism, leading to decreased proliferation and cell death in cancer cells that are highly dependent on MDH1 activity.
The Gold Standard for Target Validation: CRISPR-Cas9
To confidently attribute the phenotypic effects of a small molecule inhibitor to its intended target, it is essential to compare them with the effects of genetically ablating the target protein. The CRISPR-Cas9 system offers a precise and efficient method for gene knockout, providing a "gold standard" for on-target validation. This guide outlines the expected comparative outcomes of treating cells with this compound versus knocking out the MDH1 gene.
Comparative Analysis: this compound Inhibition vs. CRISPR-Cas9 Knockout
The following table summarizes the expected phenotypic and metabolic consequences of MDH1 inhibition by this compound compared to MDH1 gene knockout using CRISPR-Cas9.
| Parameter | This compound Treatment | CRISPR-Cas9 Mediated MDH1 Knockout | Expected Concordance |
| MDH1 Protein Level | Unchanged | Absent or significantly reduced | Discordant |
| MDH1 Enzymatic Activity | Significantly reduced | Absent | High |
| Cell Proliferation | Decreased | Decreased[3][4] | High |
| Glucose Consumption | Decreased | Decreased | High |
| Metabolite Levels | |||
| Glycerol-3-phosphate | Increased (expected) | Increased | High |
| Aspartate | Decreased (expected) | Increased in HEK293 KO cells | Potentially Discordant |
| Fumarate | Increased (expected) | Decreased in HEK293 KO cells | Potentially Discordant |
| Glutamate | Increased (expected) | Increased in patient-derived samples | High |
| Off-Target Effects | Possible, dependent on inhibitor specificity | Possible, dependent on gRNA specificity | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: MDH1's role in the Malate-Aspartate Shuttle and the inhibitory action of this compound.
Caption: Workflow for validating this compound's on-target effects using CRISPR-Cas9.
Caption: Logical framework for confirming the on-target effects of this compound.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of MDH1
a. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the human MDH1 gene.
-
Clone the designed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2).
b. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-containing vector and packaging plasmids.
-
Harvest the lentiviral particles and transduce the target cancer cell line (e.g., A549, HEK293).
c. Selection and Validation of Knockout Clones:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones and expand them.
-
Validate MDH1 knockout by Western blot analysis and Sanger sequencing of the targeted genomic region.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Seeding: Seed both wild-type and MDH1 knockout cells in 96-well plates.
-
Treatment: Treat wild-type cells with a dose-range of this compound. Use a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Measurement:
-
For MTT assay, add MTT reagent, incubate, and then solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
For CellTiter-Glo, add the reagent and measure luminescence.
-
-
Analysis: Compare the viability of this compound-treated wild-type cells with that of untreated wild-type and MDH1 knockout cells.
MDH1 Enzymatic Activity Assay
-
Lysate Preparation: Prepare cell lysates from wild-type cells treated with this compound and from MDH1 knockout cells.
-
Assay Principle: The assay measures the NADH-dependent conversion of oxaloacetate to malate. The oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm.
-
Procedure:
-
In a cuvette, mix assay buffer, NADH, and cell lysate.
-
Initiate the reaction by adding oxaloacetate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Analysis: Calculate the MDH1 activity and compare the inhibition by this compound with the activity in MDH1 knockout cells.
Metabolomic Analysis
-
Sample Preparation: Culture wild-type cells with and without this compound, and MDH1 knockout cells. Quench metabolism and extract metabolites.
-
Analysis: Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify key metabolites in the malate-aspartate shuttle and central carbon metabolism.
-
Data Analysis: Compare the metabolite profiles of the different experimental groups to identify changes consistent with MDH1 inhibition. A study on MDH1 knockout HEK293 cells showed increased levels of glycerol-3-phosphate, aspartate, and decreased fumarate.
Off-Target Effects Analysis
a. This compound:
-
Utilize proteomics approaches such as thermal proteome profiling (TPP) or chemical proteomics to identify unintended protein targets of this compound.
b. CRISPR-Cas9:
-
Use computational tools to predict potential off-target sites for the selected gRNA.
-
Perform unbiased, genome-wide off-target analysis using methods like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq to identify unintended genomic edits.
Alternative MDH1 Inhibitors for Comparison
To further strengthen the validation, this compound's effects can be compared with other known MDH1 inhibitors.
| Inhibitor | Target(s) | Reported IC50 | Notes |
| Mdh1-IN-2 | MDH1 (selective) | MDH1: 2.27 µM; MDH2: 27.47 µM | More selective for MDH1 over MDH2. |
| LW1497 | MDH1/MDH2 (dual) | Not specified | A dual inhibitor of both MDH1 and MDH2. |
| Compound 50 | MDH1/MDH2 (dual) | Not specified | A derivative of LW1497 with improved growth inhibition of lung cancer cells. |
Conclusion
The convergence of phenotypic and metabolic data from both pharmacological inhibition with this compound and genetic knockout of MDH1 provides robust validation of the inhibitor's on-target activity. This comparative approach is crucial for advancing this compound in the drug development pipeline and for accurately interpreting experimental results. By employing the methodologies outlined in this guide, researchers can gain a high degree of confidence in this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 2. MDH1 deficiency is a metabolic disorder of the malate-aspartate shuttle associated with early onset severe encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Characterization of the Human Cytosolic Malate Dehydrogenase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mdh1-IN-1 Treatment and MDH1 Knockout: Phenotypic and Metabolic Consequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Malate Dehydrogenase 1 (MDH1): pharmacological inhibition using Mdh1-IN-1 and genetic ablation via MDH1 knockout. Understanding the distinct and overlapping phenotypic consequences of these approaches is crucial for interpreting experimental results and advancing therapeutic strategies targeting cellular metabolism.
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a pivotal role in cellular energy and redox balance. It catalyzes the reversible oxidation of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle, which transports NADH reducing equivalents from the cytoplasm into the mitochondria.[1] Dysregulation of MDH1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3]
This guide synthesizes available experimental data to objectively compare the effects of this compound, a potent MDH1 inhibitor, with the complete loss of MDH1 function in knockout cell models. While direct head-to-head comparative studies are limited, this document compiles and contrasts findings from various reports to provide a clear overview of the metabolic and proliferative changes associated with each approach.
Quantitative Data Summary
The following tables summarize the key phenotypic and metabolic changes observed in cells treated with MDH1 inhibitors and in MDH1 knockout cells. It is important to note that the data presented are compiled from different studies and cell lines, and direct quantitative comparisons should be made with caution.
Table 1: Comparison of Effects on Cell Proliferation and Viability
| Parameter | This compound Treatment | MDH1 Knockout/Knockdown | Reference Cell Line(s) |
| Inhibition of Proliferation | Dose-dependent reduction in cell growth. | Significant slowing of proliferation rate.[4][5] | Jurkat, A549, PC-9 |
| IC50 / EC50 | This compound IC50: 6.79 μM | Not Applicable | Not Applicable |
| Apoptosis Induction | Can induce apoptosis in cancer cells. | Can lead to cell death in some cancer cell lines. | Various cancer cell lines |
| Glucose Consumption | Expected to decrease. | Reduced glucose consumption. | Jurkat |
Table 2: Comparison of Metabolic Phenotypes
| Metabolite | Effect of this compound Treatment | Effect of MDH1 Knockout | Reference Cell Line(s) for Knockout Data |
| Glycerol-3-Phosphate | Not reported | Increased | HEK293 |
| Aspartate | Not reported | Increased | HEK293 |
| Fumarate | Not reported | Decreased | HEK293 |
| Glutamate | Not reported | Increased | Dried blood spots from patients, consistent with cell line data |
| NAD+/NADH Ratio | Expected to decrease the cytosolic ratio | Decreased cytosolic ratio, leading to increased ECAR. | Jurkat |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Generation of MDH1 Knockout Cell Lines via CRISPR-Cas9
This protocol outlines the general steps for creating a stable MDH1 knockout cell line.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting a critical exon of the MDH1 gene using a suitable online tool.
-
Synthesize and clone the gRNAs into a Cas9 expression vector.
-
-
Transfection:
-
Transfect the Cas9-gRNA plasmid into the target cell line (e.g., HEK293, Jurkat) using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
Two days post-transfection, dilute the cells to a concentration of a single cell per 100-200 µL of media.
-
Seed the single-cell suspension into 96-well plates.
-
Allow individual cells to grow into colonies over 2-3 weeks.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR to amplify the targeted region of the MDH1 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of MDH1 protein expression by Western blot analysis.
-
This compound Treatment and Cell Proliferation Assay
This protocol describes the treatment of cells with this compound and subsequent analysis of cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and resume growth for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
-
Cell Viability/Proliferation Assay:
-
Use a suitable assay such as MTT, XTT, or a resazurin-based assay to determine cell viability.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Metabolite Extraction and Analysis
This protocol provides a general workflow for the extraction and analysis of intracellular metabolites.
-
Cell Culture and Treatment:
-
Culture wild-type, MDH1 knockout, or this compound treated cells to the desired confluency.
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Metabolite Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Identify and quantify the metabolites by comparing them to a standard library.
-
Normalize the metabolite levels to the cell number or total protein content.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound treated and MDH1 knockout cells.
Caption: The Malate-Aspartate Shuttle and points of intervention.
Caption: Workflow for comparing this compound treated and MDH1 knockout cells.
Caption: Logical relationship of MDH1 inhibition/knockout and cellular effects.
Conclusion
Both pharmacological inhibition of MDH1 with this compound and genetic knockout of MDH1 lead to significant phenotypic changes, primarily impacting cellular metabolism and proliferation. MDH1 knockout provides a model of complete and sustained loss of function, leading to profound and potentially compensatory metabolic reprogramming. In contrast, this compound offers a dose-dependent and temporally controlled inhibition of MDH1's enzymatic activity, which may more closely mimic a therapeutic intervention.
The choice between these two experimental models depends on the specific research question. MDH1 knockout cells are invaluable for studying the long-term consequences of MDH1 loss and for identifying essential downstream pathways. This compound is a critical tool for validating MDH1 as a druggable target and for investigating the acute effects of its inhibition. Future studies directly comparing these two approaches in the same cellular context will be instrumental in further elucidating the multifaceted roles of MDH1 and in the development of novel metabolic therapies.
References
- 1. MDH1 - Wikipedia [en.wikipedia.org]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of the Human Cytosolic Malate Dehydrogenase I - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Cellular Response to Mdh1-IN-1: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The inhibition of malate dehydrogenase 1 (MDH1), a critical enzyme in cellular metabolism, presents a promising therapeutic strategy, particularly in oncology. Mdh1-IN-1 is a direct inhibitor of MDH1, disrupting the malate-aspartate shuttle and consequently altering the cellular NAD+/NADH ratio, which can lead to reduced proliferation and apoptosis in cancer cells.[1] Identifying which tumors will be most susceptible to this compound is crucial for its clinical development. This guide provides a comparative overview of potential biomarkers to predict cellular response to this compound, supported by experimental data and detailed protocols.
Key Signaling Pathway and Mechanism of Action
This compound targets the cytosolic enzyme MDH1, a key component of the malate-aspartate shuttle. This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria to maintain cellular redox balance and support high rates of glycolysis, a hallmark of many cancer cells.[2][3] By inhibiting MDH1, this compound disrupts this process, leading to a decrease in the cytosolic NAD+/NADH ratio. This imbalance can impede glycolysis, reduce ATP production, and induce cellular stress, ultimately triggering apoptosis.
Comparison of Potential Biomarkers
While no definitive predictive biomarkers for this compound have been clinically validated, several candidates emerge from its mechanism of action and preclinical studies on MDH1 inhibition. The following table compares these potential biomarkers.
| Biomarker Candidate | Rationale for Prediction | Expected Correlation with Sensitivity | Alternative Biomarkers/Approaches |
| MDH1 Expression Level | High MDH1 expression is associated with poor prognosis in several cancers, suggesting a dependency on this pathway that could be exploited by an inhibitor.[2][3] | Positive | MDH1 gene copy number variation. |
| MDH1 Enzymatic Activity | Direct measurement of the target's activity may better reflect functional dependency than expression levels alone. | Positive | N/A |
| Cellular NAD+/NADH Ratio | This compound directly impacts this ratio. A lower basal NAD+/NADH ratio might indicate a metabolic state more vulnerable to further disruption. | Negative (lower basal ratio, higher sensitivity) | Lactate levels, as a surrogate for glycolytic flux. |
| HIF-1α and Target Gene Expression | MDH1 inhibition can suppress the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream targets involved in tumor progression. | Positive (high basal HIF-1α, higher sensitivity) | Expression of HIF-1α target genes (e.g., GLUT1, PDK1). |
| Metabolic Profile | Comprehensive metabolic profiling can reveal dependencies on pathways affected by MDH1 inhibition, such as the malate-aspartate shuttle. | Varies (dependency on specific metabolic pathways) | 13C-glucose or 13C-glutamine tracing to measure metabolic flux. |
Experimental Protocols
Accurate and reproducible measurement of these potential biomarkers is essential for their validation. The following are detailed methodologies for the key experiments.
Quantification of MDH1 Expression by Western Blot
-
Objective: To determine the relative protein expression level of MDH1 in cell lysates.
-
Protocol:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDH1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Measurement of MDH1 Enzymatic Activity
-
Objective: To quantify the enzymatic activity of MDH1 in cell or tissue extracts.
-
Protocol: This protocol is adapted from commercially available colorimetric assay kits.
-
Sample Preparation: Homogenize cells or tissue in the provided assay buffer. Centrifuge to remove insoluble material.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add the sample, MDH substrate (malate), and NAD+ to the reaction mix.
-
Kinetic Measurement: Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode for 10-30 minutes at 37°C. The increase in absorbance is proportional to the NADH produced.
-
Standard Curve: Generate a standard curve using known concentrations of NADH.
-
Calculation: Calculate the MDH1 activity from the linear portion of the kinetic curve and normalize to the amount of protein in the sample.
-
Determination of Cellular NAD+/NADH Ratio
-
Objective: To measure the intracellular concentrations of NAD+ and NADH.
-
Protocol: This protocol utilizes an enzymatic cycling assay.
-
Differential Extraction:
-
NAD+ Extraction: Resuspend a cell pellet in an acidic extraction buffer (e.g., 0.1 N HCl).
-
NADH Extraction: Resuspend a parallel cell pellet in a basic extraction buffer (e.g., 0.1 N NaOH).
-
-
Neutralization: Neutralize the extracts to a pH between 7 and 8.
-
Enzymatic Cycling Reaction: In a 96-well plate, add the neutralized extracts to a reaction mixture containing an enzyme (e.g., alcohol dehydrogenase) that cycles NAD+ and NADH, leading to the reduction of a colorimetric or fluorometric probe.
-
Measurement: Measure the absorbance or fluorescence over time using a microplate reader.
-
Standard Curves: Prepare separate standard curves for NAD+ and NADH.
-
Calculation: Determine the concentrations of NAD+ and NADH from the standard curves and calculate the ratio.
-
Assessment of Cellular Proliferation and Viability
-
Objective: To evaluate the effect of this compound on cell growth and survival.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
-
Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the proliferation assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Experimental Workflow
The following diagram illustrates a logical workflow for evaluating the predictive potential of these biomarkers.
References
- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mdh1-IN-1: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Mdh1-IN-1, a potent inhibitor of malate dehydrogenase 1 (MDH1), must adhere to rigorous disposal protocols to ensure laboratory safety and environmental compliance. This guide provides crucial, step-by-step instructions for the proper disposal of this compound, whether in its solid form or dissolved in a solvent such as dimethyl sulfoxide (DMSO).
It is imperative to note that this guidance is based on general best practices for chemical laboratory waste. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in your possession and adhere to your institution's Environmental Health and Safety (EHS) guidelines before proceeding with any disposal procedures.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| IC50 (MDH1) | 6.79 μM | MedchemExpress[1] |
| IC50 (MDH2) | >40 μM | Immunomart[2] |
| Purity | 99.97% | MedchemExpress[1] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | MedchemExpress[1][3] |
Step-by-Step Disposal Procedures
The following protocols outline the disposal process for both solid this compound and solutions of this compound.
Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection: Carefully transfer any unwanted solid this compound into a designated, clearly labeled hazardous waste container. The container must be compatible with chemical waste, in good condition, and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.
Disposal of this compound in Solution (e.g., in DMSO)
-
Personal Protective Equipment (PPE): Wear the same appropriate PPE as described for solid waste.
-
Waste Collection: Collect the this compound solution in a designated hazardous waste container suitable for liquid organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the container with "Hazardous Waste" and list all components, for example: "this compound" and "Dimethyl Sulfoxide (DMSO)". Indicate the approximate concentration and volume of the solution.
-
Storage: Store the sealed liquid hazardous waste container in a designated satellite accumulation area, using secondary containment to prevent spills.
-
Disposal Request: Follow your institution's procedures to request a pickup of the liquid hazardous waste from your EHS office.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Research: A Guide to Personal Protective Equipment for Handling Mdh1-IN-1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mdh1-IN-1. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a potent inhibitor of malate dehydrogenase 1 (MDH1), a key enzyme in cellular metabolism, and is under investigation for its potential in cancer research.[1][2] Due to its biological activity, careful handling is necessary to prevent unintended exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies based on the specific laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - All operations should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.[3]- Use anti-static weighing paper and tools.- Change gloves immediately if contaminated.[3] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.[3]- Ensure all vials and tubes are securely capped. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - All procedures should be conducted in a certified biological safety cabinet (BSC).- All contaminated media and consumables must be treated as chemical waste. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area immediately.- Use an appropriate chemical spill kit.- For solid spills, carefully cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material. |
General hygiene practices are crucial. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Contaminated clothing should be changed immediately.
Compound Information and Storage
| Parameter | Value | Source |
| IC50 (MDH1) | 6.79 μM | |
| IC50 (MDH2) | >40 μM | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Workflows
Donning and Doffing of PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Gown/Lab Coat : Put on a disposable gown or a clean, fully buttoned lab coat.
-
Respirator (if required) : Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield : Position securely over the eyes and face.
-
Gloves : Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. If double gloving, put the second pair on over the first.
Step-by-Step Doffing Protocol:
-
Gloves : Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat : Remove the gown by rolling it down and away from the body.
-
Goggles/Face Shield : Remove from the back of the head.
-
Respirator (if used) : Remove from the back of the head without touching the front.
-
Hand Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be considered chemical waste.
-
Solid Waste : Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag.
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If you are unsure of the proper procedure, consult your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
